molecular formula C9H13N3O B2923956 1-(Pyrimidin-4-yl)piperidin-4-ol CAS No. 1217272-14-4

1-(Pyrimidin-4-yl)piperidin-4-ol

Cat. No.: B2923956
CAS No.: 1217272-14-4
M. Wt: 179.223
InChI Key: MPGNGESAFITLSU-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.223. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-pyrimidin-4-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-8-2-5-12(6-3-8)9-1-4-10-7-11-9/h1,4,7-8,13H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGNGESAFITLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217272-14-4
Record name 1-(pyrimidin-4-yl)piperidin-4-ol
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Foundational & Exploratory

Chemical structure and properties of 1-(Pyrimidin-4-yl)piperidin-4-ol

[1]

Executive Summary

This compound is a bifunctional pharmacophore integrating a polar, hydrogen-bonding piperidine motif with an electron-deficient pyrimidine ring.[1] It serves as a critical intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) agonists (specifically GPR119), and antiviral agents. Its structural value lies in the pyrimidine ring's ability to function as a hinge-binder in ATP-competitive inhibition, while the 4-hydroxypiperidine moiety improves aqueous solubility and provides a vector for further functionalization.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers
  • IUPAC Name: this compound[1][2]

  • Synonyms: 1-(4-Pyrimidinyl)-4-piperidinol; 4-(4-Hydroxypiperidin-1-yl)pyrimidine[1]

  • CAS Registry Number: Note: Commercial catalogs often conflate isomers.[1] CAS 893755-98-1 is frequently associated with the 2-yl isomer.[1] The 4-yl isomer is less commoditized but structurally distinct.[1]

  • SMILES: OC1CCN(CC1)c2ncncc2

  • InChIKey: MPGNGESAFITLSU-UHFFFAOYSA-N[1][2]

Structural Geometry & Electronic Profile

The molecule consists of a saturated piperidine ring in a chair conformation attached to the C4 position of a pyrimidine ring.[1]

  • Pyrimidine Ring: Highly electron-deficient due to the two nitrogen atoms (1,3-diazine).[1] The C4 position is activated for nucleophilic attack, making the ring susceptible to SNAr reactions.[1]

  • Piperidine Ring: The nitrogen atom is sp3 hybridized but participates in conjugation with the pyrimidine system, reducing its basicity compared to a free amine.[1] The 4-hydroxyl group is equatorial in the lowest energy conformer, maximizing hydrogen bonding potential.

Physicochemical Profile

PropertyValue (Experimental/Predicted)Significance
Molecular Weight 179.22 g/mol Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).[1]
Molecular Formula C9H13N3OHigh nitrogen content increases polarity.[1]
LogP (Octanol/Water) ~0.3 – 0.5Low lipophilicity; favorable for oral bioavailability and solubility.[1]
TPSA ~49 ŲWell within the blood-brain barrier (BBB) permeation limit (<90 Ų).[1]
pKa (Piperidine N) ~5.5 - 6.0Significantly lower than typical piperidines (~10) due to electron withdrawal by pyrimidine.[1]
Solubility High in MeOH, DMSO, dilute acidAmphiphilic nature aids formulation.[1]

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust route to this compound is via Nucleophilic Aromatic Substitution (SNAr) .[1] The disconnection occurs at the C(pyrimidine)-N(piperidine) bond.

  • Electrophile: 4-Chloropyrimidine (or 4,6-dichloropyrimidine for further functionalization).[1]

  • Nucleophile: 4-Hydroxypiperidine.[1][3][4]

Detailed Synthetic Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 4-Chloropyrimidine hydrochloride (1.51 g, 10 mmol)

  • 4-Hydroxypiperidine (1.11 g, 11 mmol, 1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Isopropanol (IPA) or 1,4-Dioxane.[1]

Step-by-Step Methodology:

  • Preparation: Charge a reaction flask with 4-chloropyrimidine and IPA (20 mL).

  • Addition: Add 4-hydroxypiperidine followed by the dropwise addition of TEA. The base is critical to neutralize the HCl generated and liberate the free amine nucleophile.[1]

  • Reaction: Heat the mixture to reflux (80–100 °C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.[1] The product typically appears more polar than the starting chloride.[1]

  • Workup:

    • Cool to room temperature.[1][5][6][7]

    • Remove volatiles under reduced pressure.[1][7]

    • Resuspend the residue in DCM and wash with saturated NaHCO3 (to remove HCl salts) and brine.[1]

  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM gradient).

Reaction Mechanism & Optimization

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.[1]

SNAr_MechanismStart4-Chloropyrimidine(Electrophile)ComplexMeisenheimerIntermediate(Anionic)Start->Complex+ NucNuc4-Hydroxypiperidine(Nucleophile)Nuc->ComplexProduct1-(Pyrimidin-4-yl)piperidin-4-olComplex->Product- Cl⁻HClHCl (Byproduct)Complex->HCl

Caption: SNAr mechanism illustrating the addition of the piperidine amine to the electron-deficient C4 of the pyrimidine, followed by chloride elimination.

Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Pyrimidine ring deactivation or insufficient temperature.[1]

    • Solution: Switch solvent to n-Butanol (higher reflux temp) or use Microwave irradiation (120 °C, 20 min).

  • Issue: Hydrolysis Product (4-Hydroxypyrimidine).

    • Cause: Wet solvents allowing water to compete as a nucleophile.[1]

    • Solution: Use anhydrous solvents and dry TEA over KOH.[1]

Medicinal Chemistry Utility

Pharmacophore Applications

This scaffold is a "privileged structure" in drug discovery:

  • Kinase Inhibitors: The pyrimidine nitrogens can accept hydrogen bonds from the kinase hinge region (e.g., in Akt or JAK inhibitors).[1] The piperidine ring projects the hydroxyl group into the solvent-exposed region or a ribose-binding pocket.[1]

  • GPCR Agonists: Specifically in GPR119 agonists for type 2 diabetes, where the piperidine-pyrimidine linkage mimics the lipid mediators.[1]

  • Solubility Handle: The 4-hydroxypiperidine moiety is often attached to hydrophobic scaffolds to lower LogP and improve metabolic stability (blocking metabolic hot-spots).[1]

Structural Activity Relationship (SAR) Visualization

SAR_LogicCore1-(Pyrimidin-4-yl)piperidin-4-olOH4-OH Group• H-bond donor/acceptor• Solubilizing handle• Site for ether/ester derivatizationCore->OHPipPiperidine Ring• Sp3 spacer• Controls vector orientation• Modulates basicityCore->PipPyrPyrimidine Ring• Hinge binder (Kinases)• Electron deficient• Pi-stacking interactionsCore->Pyr

Caption: SAR dissection of the molecule highlighting the functional role of each structural component in drug design.

Analytical Characterization

Proton NMR (1H NMR) Prediction (DMSO-d6)
  • Pyrimidine Protons:

    • H2 (s, 1H): ~8.5 ppm (Deshielded singlet between nitrogens).[1]

    • H6 (d, 1H): ~8.1 ppm (Doublet, adjacent to nitrogen).[1]

    • H5 (d, 1H): ~6.7 ppm (Upfield doublet, electron-rich position relative to others).[1]

  • Piperidine Protons:

    • N-CH2 (m, 2H): ~4.0–4.3 ppm (Deshielded by aromatic ring).[1]

    • CH-OH (m, 1H): ~3.7 ppm.[1]

    • OH (d, 1H): ~4.7 ppm (Exchangeable).[1]

    • C-CH2 (m, 4H): ~1.3–1.8 ppm (Multiplets).[1]

Mass Spectrometry[1][7][8][9]
  • ESI-MS: [M+H]+ peak at m/z 180.1.[1]

  • Fragmentation: Loss of water ([M+H-18]+) is common for the alcohol, observing a peak at ~162.[1]

Safety and Handling

  • GHS Classification: Warning.[1][8] Irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place. Hygroscopic nature requires tightly sealed containers.[1]

References

  • BenchChem. Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from .[1]

  • PubChem. Compound Summary: Piperidin-4-ol.[1][2] National Library of Medicine.[1] Retrieved from .[1]

  • Caldwell, J. J., et al. (2010).[1] Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).[9][10] Journal of Medicinal Chemistry, 53(4), 1883–1886. .[1]

  • ChemicalBook. 4-Hydroxypiperidine hydrochloride Synthesis and Properties. Retrieved from .[1]

  • ChemScene. Product Data: 1-(Pyrimidin-2-yl)piperidin-4-ol (Isomer Comparison). Retrieved from .[1]

A Technical Guide to the Therapeutic Potential of 1-(Pyrimidin-4-yl)piperidin-4-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview of the small molecule 1-(Pyrimidin-4-yl)piperidin-4-ol, a heterocyclic compound with significant, yet underexplored, therapeutic potential. By dissecting its core structure—a fusion of a pyrimidine ring and a 4-hydroxypiperidine scaffold—we can infer its likely biological targets and chart a strategic roadmap for its preclinical development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a structured approach to investigating this compound's promise as a novel therapeutic agent, particularly in the realms of oncology and inflammatory diseases. We will delve into its hypothesized mechanisms of action, provide detailed experimental protocols for its synthesis and evaluation, and outline a logical progression for its journey from a chemical entity to a viable drug candidate.

Introduction: Deconstructing the Scaffold

The compound this compound (Molecular Formula: C9H13N3O) is a small molecule built upon two "privileged" scaffolds well-known in medicinal chemistry[1][2]. Understanding these components is key to predicting the compound's therapeutic utility.

  • The Pyrimidine Core: Pyrimidine is a fundamental building block in numerous bioactive compounds, including anticancer, anti-inflammatory, and antimicrobial agents[2][3][4]. Its nitrogen atoms are excellent hydrogen bond acceptors, allowing it to interact with the hinge regions of many protein kinases[2]. The pyrimidine scaffold is a cornerstone of many approved kinase inhibitors, suggesting that our lead compound may function in a similar capacity[2].

  • The 4-Hydroxypiperidine Moiety: This saturated heterocycle is a versatile and frequently used component in modern drug design[1][5]. The piperidine ring serves as a non-planar scaffold that can orient substituents in precise three-dimensional space, while the hydroxyl (-OH) group provides a critical point for hydrogen bonding with target proteins, enhancing binding affinity and specificity[1]. This moiety is found in drugs targeting a wide array of proteins, including G-protein coupled receptors (GPCRs) and various enzymes[1][6].

The combination of these two scaffolds in this compound creates a molecule with a high probability of interacting with key signaling proteins, particularly protein kinases, which are central regulators of cellular processes often dysregulated in disease.

Compound Properties Data Source
Molecular Formula C9H13N3OPubChem[7]
Molecular Weight 179.22 g/mol Santa Cruz Biotechnology[8]
Monoisotopic Mass 179.10587 DaPubChem[7]
Predicted XlogP 0.5PubChem[7]

Table 1: Physicochemical Properties of this compound.

Hypothesized Therapeutic Targets and Indications

Based on its structural motifs, this compound is a prime candidate for investigation as a kinase inhibitor. Two kinase families, in particular, stand out as high-probability targets: the Janus Kinases (JAKs) and Rho-associated coiled-coil containing protein kinases (ROCKs).

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a critical mediator of immune responses and cell growth, activated by cytokines and growth factors.[9][10] Dysregulation of this pathway is a hallmark of numerous autoimmune diseases and cancers[10]. Small molecule JAK inhibitors have revolutionized the treatment of conditions like rheumatoid arthritis, psoriatic arthritis, myelofibrosis, and atopic dermatitis[9][10][11][12].

Rationale for Investigation: Many approved JAK inhibitors, such as Tofacitinib and Baricitinib, feature a nitrogen-rich heterocyclic core that interacts with the kinase hinge region, a role the pyrimidine moiety of our compound is well-suited to play[10]. The piperidine scaffold can provide the necessary vectors for achieving selectivity and favorable pharmacokinetic properties.

Potential Therapeutic Indications:

  • Rheumatoid Arthritis & Psoriatic Arthritis[9][10]

  • Inflammatory Bowel Disease (e.g., Ulcerative Colitis)[9]

  • Atopic Dermatitis[12]

  • Myeloproliferative Neoplasms[9][10]

  • Alopecia Areata[12]

Rho-Associated Kinase (ROCK) Inhibition

The ROCK family of kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are involved in cell shape, motility, and contraction[13][14]. Overactivity of ROCK signaling is implicated in cardiovascular diseases, cancer metastasis, and fibrosis[14][15][16].

Rationale for Investigation: The development of ROCK inhibitors is an active area of research. Approved drugs like Netarsudil and Ripasudil demonstrate the therapeutic viability of targeting these kinases, particularly in ophthalmology[16]. The structure of this compound aligns with general pharmacophore models for ATP-competitive ROCK inhibitors.

Potential Therapeutic Indications:

  • Glaucoma[16][17]

  • Hypertension[15]

  • Cancer (inhibition of metastasis)[14][16]

  • Fibrotic Diseases (e.g., pulmonary fibrosis)[13]

  • Neurological Disorders (e.g., stroke recovery, Alzheimer's)[16][17]

Preclinical Development Roadmap: A Step-by-Step Guide

The following sections outline a logical, multi-stage workflow for systematically evaluating the therapeutic potential of this compound.

Workflow Visualization

G cluster_0 Phase 1: Synthesis & In Vitro Profiling cluster_1 Phase 2: In Vivo Evaluation A Chemical Synthesis & Purification B Primary Kinase Screen (JAK & ROCK Families) A->B High-purity compound C Dose-Response (IC50) & Selectivity Panel B->C Identify primary hits D Cellular Target Engagement (e.g., Western Blot) C->D Confirm on-target activity E In Vitro ADME (Solubility, Permeability, Stability) D->E Validate cellular potency F Rodent Pharmacokinetics (PK Studies) E->F Candidate for in vivo studies G Efficacy Study in Disease Model (e.g., CIA Mouse) F->G Determine dosing regimen H Preliminary Toxicology (e.g., MTD Study) G->H Establish proof-of-concept I Lead Optimization & Preclinical Candidate Selection H->I Lead Candidate

Caption: A strategic workflow for the preclinical evaluation of this compound.

Stage 1: Chemical Synthesis and Characterization

The first critical step is to secure a reliable source of high-purity material. A plausible synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction.

Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide or DMSO), add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq).

  • Addition of Pyrimidine: Add 4-chloropyrimidine (1.1 eq) to the reaction mixture. Causality: The electron-withdrawing pyrimidine ring activates the chlorine at the 4-position for nucleophilic displacement by the secondary amine of the piperidine.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

  • Characterization (QC Checkpoint): The final product's identity and purity (>98%) must be confirmed using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Stage 2: In Vitro Biological Evaluation

This stage aims to identify the primary biological target(s) and characterize the compound's activity in a cellular context.

Protocol: Primary Kinase Inhibition Assay (Example: JAK2)

  • Assay Principle: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or similar luminescence-based assay format that measures the phosphorylation of a specific peptide substrate by the target kinase.

  • Reagents: Recombinant human JAK2 enzyme, biotinylated peptide substrate, ATP, and a europium-labeled anti-phospho-peptide antibody.

  • Procedure:

    • Dispense the test compound (this compound) at a fixed concentration (e.g., 10 µM) into a 384-well assay plate. Include a known inhibitor (e.g., Ruxolitinib) as a positive control and DMSO as a negative control.

    • Add the JAK2 enzyme and peptide substrate mixture to all wells.

    • Initiate the kinase reaction by adding ATP (at its Km concentration). Incubate for 60 minutes at room temperature.

    • Stop the reaction and add the detection reagents (e.g., streptavidin-allophycocyanin and the europium-labeled antibody).

    • Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the positive and negative controls. A significant inhibition (>50%) qualifies the compound as a "hit."

  • Follow-up: If a hit is confirmed, perform a dose-response experiment by testing the compound across a range of concentrations (e.g., 1 nM to 30 µM) to determine its half-maximal inhibitory concentration (IC50).

Protocol: Cellular Target Engagement via Western Blot

  • Cell Culture: Use a cell line where the target pathway is active (e.g., HEL cells for the JAK-STAT pathway, which have a constitutively active JAK2).

  • Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of this compound for 2-4 hours.

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against the phosphorylated form of a key downstream substrate (e.g., anti-phospho-STAT3 for the JAK pathway or anti-phospho-MYPT1 for the ROCK pathway). Also probe for the total protein and a loading control (e.g., GAPDH).

  • Analysis (QC Checkpoint): A dose-dependent decrease in the phosphorylated substrate, without a change in total substrate, provides strong evidence of on-target activity within a cellular environment.

Proposed In Vitro Assay Purpose Key Output
Broad Kinase Panel Screen Identify primary target(s) and assess initial selectivity.% Inhibition at a single concentration.
Dose-Response Assay Quantify potency against primary target(s).IC50 value.
Cellular Phosphorylation Assay Confirm on-target activity in a biological system.Cellular IC50 (potency).
In Vitro ADME Panel Assess drug-like properties (Absorption, Distribution, Metabolism, Excretion).Solubility, Permeability, Metabolic Stability.

Table 2: Key In Vitro Assays for Initial Profiling.

Stage 3: In Vivo Pharmacokinetics and Efficacy

After demonstrating in vitro potency and selectivity, the next step is to evaluate the compound's behavior and efficacy in a living organism.

Protocol: Mouse Pharmacokinetic (PK) Study

  • Dosing: Administer a single dose of the compound to a cohort of mice via both intravenous (IV, e.g., 2 mg/kg) and oral (PO, e.g., 10 mg/kg) routes.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Analysis: Process the blood to plasma and quantify the concentration of the compound at each time point using LC-MS/MS.

  • Data Analysis (QC Checkpoint): Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (CL), and oral bioavailability (%F). The goal is to find a compound with sufficient exposure and a half-life that supports a reasonable dosing schedule (e.g., once or twice daily).

Protocol: Murine Collagen-Induced Arthritis (CIA) Efficacy Model (Example for RA)

  • Induction: Induce arthritis in DBA/1 mice by immunization with bovine type II collagen.

  • Treatment: Once clinical signs of arthritis appear, randomize mice into groups and begin daily oral dosing with the test compound, a vehicle control, and a positive control (e.g., a known JAK inhibitor).

  • Efficacy Readouts: Monitor disease progression by measuring paw thickness and assigning a clinical arthritis score. At the end of the study, collect tissues for histological analysis of joint inflammation and damage.

  • Data Analysis: A statistically significant reduction in paw swelling and clinical score compared to the vehicle group demonstrates in vivo efficacy and provides proof-of-concept.

Challenges and Future Directions

While promising, the development of this compound is not without challenges. Key hurdles will include optimizing target selectivity to minimize off-target effects, achieving a favorable pharmacokinetic profile with good oral bioavailability, and ensuring a clean safety profile.

Future work should focus on structure-activity relationship (SAR) studies. By synthesizing and testing analogs of the parent compound, researchers can systematically improve its potency, selectivity, and drug-like properties, ultimately leading to the selection of a preclinical candidate for formal IND-enabling studies.

Conclusion

The small molecule this compound represents a compelling starting point for a drug discovery program. Its structure, combining two privileged medicinal chemistry scaffolds, strongly suggests potential as a kinase inhibitor, with the JAK and ROCK kinase families being particularly high-priority targets. This guide has outlined a clear, logical, and technically grounded roadmap for its evaluation. By following a systematic process of synthesis, in vitro profiling, and in vivo validation, the scientific community can effectively unlock the therapeutic potential of this promising compound for the treatment of cancer, autoimmune disorders, and other diseases with high unmet medical needs.

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  • Flanagan, M. E., et al. (2008). U.S. Patent No. 7,423,043. Washington, DC: U.S. Patent and Trademark Office.
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  • Ahmed, O., Begum, F., Fatima, N., & Salahuddin, Md. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108. Available from: [Link].

  • ResearchGate. Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. ResearchGate. Available from: [Link].

Sources

1-(Pyrimidin-4-yl)piperidin-4-ol: A Versatile Scaffold in Medicinal Chemistry

[1]

Executive Summary

The 1-(pyrimidin-4-yl)piperidin-4-ol scaffold represents a privileged structural motif in modern drug discovery, acting as a critical junction between physicochemical optimization and target specificity.[1] Unlike its ubiquitous 2-pyrimidinyl isomer, the 4-pyrimidinyl variant offers distinct electronic vectors and solubility profiles, making it a valuable "scaffold hop" in the design of GPR119 agonists (metabolic disorders) and ATP-competitive kinase inhibitors (oncology).

This technical guide provides a comprehensive analysis of this scaffold, detailing its synthetic accessibility, physicochemical advantages, and application in modulating biological targets.

Part 1: Structural & Physicochemical Profile

The core utility of this compound lies in its ability to modulate the properties of a drug candidate without adding excessive lipophilicity.[1]

Electronic Modulation of the Piperidine Nitrogen

In standard N-alkyl piperidines, the nitrogen is highly basic (

1
  • The Pyrimidine Effect: Attaching the electron-deficient pyrimidine ring at the 4-position significantly lowers the

    
     of the piperidine nitrogen (typically to the range of 5–7).[1] This ensures a higher fraction of the neutral species at physiological pH, enhancing passive diffusion  across biological membranes.
    
Physicochemical Data Summary
PropertyValue (Approx.)Impact on Drug Design
Molecular Weight 179.22 g/mol Fragment-like; leaves room for heavy decoration.[1]
cLogP 0.4 – 0.6Low lipophilicity; ideal for lowering total LogP of greasy leads.[1]
TPSA ~50 ŲFavorable for oral bioavailability (Rule of 5).
H-Bond Donors 1 (OH group)Critical vector for specific binding interactions.[1]
H-Bond Acceptors 3 (2 Pyrimidine N, 1 OH)Enhances aqueous solubility.

Part 2: Synthetic Accessibility & Protocols[1]

The synthesis of this scaffold relies on the Nucleophilic Aromatic Substitution (S_NAr) of 4-halopyrimidines.[1][2] While 4-chloropyrimidine is the standard electrophile, the reaction requires specific conditions to suppress hydrolysis and maximize yield.[1]

Core Synthesis Protocol

Objective: Synthesis of this compound from 4-chloropyrimidine.

Reagents:

  • Electrophile: 4-Chloropyrimidine hydrochloride (1.0 eq)[1]

  • Nucleophile: Piperidin-4-ol (1.2 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)

  • Temperature: 80°C (Reflux) or 120°C (Microwave)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloropyrimidine HCl (10 mmol) in iPrOH (20 mL).

  • Addition: Add DIPEA (25 mmol) dropwise. The solution may warm slightly.[1] Add piperidin-4-ol (12 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor by LC-MS or TLC (10% MeOH in DCM).[1]

    • Note: Reaction typically reaches completion within 4–6 hours.[1] If using microwave irradiation, heat to 120°C for 20 minutes.

  • Work-up: Cool to room temperature. Concentrate the solvent in vacuo.

  • Extraction: Dissolve the residue in EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid/salts. Wash with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0–10% MeOH/DCM gradient).

  • Validation: Product should appear as a white to off-white solid. Confirm via ¹H NMR (distinctive pyrimidine protons at ~8.5 and ~6.5 ppm).

Synthetic Pathway Visualization[3]

Synthesiscluster_conditionsReaction ConditionsSM14-ChloropyrimidineComplexMeisenheimerComplexSM1->ComplexNucleophilic Attack(iPrOH, DIPEA)SM2Piperidin-4-olSM2->ComplexProduct1-(Pyrimidin-4-yl)piperidin-4-olComplex->ProductElimination of Cl-InfoTemp: 80°C (Reflux)Time: 4-6 HoursYield: >85%

Caption: S_NAr mechanism for the synthesis of the target scaffold.

Part 3: Medicinal Chemistry Applications[2][4][5][6][7]

GPR119 Agonists (Metabolic Disorders)

GPR119 is a lipid-sensing GPCR expressed in pancreatic

11
  • Role of the Scaffold: The piperidine ring acts as a rigid spacer, positioning the polar headgroup (often a carbamate derived from the 4-OH) and the heteroaromatic tail (the pyrimidine) into the receptor's binding crevice.

  • SAR Insight: The 4-pyrimidinyl group provides a specific vector that differs from the 2-pyrimidinyl isomer, often improving selectivity against related GPCRs or improving metabolic stability by blocking the para-position of the aromatic system.[1]

Kinase Inhibitors (Oncology)

In kinase drug discovery, the pyrimidine ring is a classic "hinge binder," mimicking the adenine ring of ATP.

  • Binding Mode: The N1 and N3 nitrogens of the pyrimidine ring can accept hydrogen bonds from the backbone amide of the kinase hinge region.[1]

  • The Piperidine Linker: The piperidine group at the 4-position projects into the solvent-exposed region or the ribose-binding pocket, allowing for solubilizing groups (via the 4-OH) to be attached without disrupting the primary hinge interaction.[1]

  • Example Relevance: This architecture is structurally homologous to the core of Capivasertib (AZD5363) , an Akt inhibitor which utilizes a fused pyrrolo[2,3-d]pyrimidine linked to a piperidine. The this compound is a simplified, non-fused analog often used in early fragment-based screening.[1]

Functionalization Logic (SAR Vectors)

SARCore1-(Pyrimidin-4-yl)piperidin-4-olOH_Group4-OH Position(Warhead Attachment)Core->OH_GroupDerivatization to:Carbamates, Ethers, EstersPip_RingPiperidine Ring(Solubility/Spacer)Core->Pip_RingModulates:LogP, Conformational EntropyPyr_RingPyrimidine Ring(Hinge Binder / Pi-Stacking)Core->Pyr_RingInteracts with:Kinase Hinge, GPCR AromaticsGPR119GPR119OH_Group->GPR119Carbamate formation(Agonist activity)KinaseKinasePyr_Ring->KinaseH-bond Acceptor(ATP mimic)

Caption: Structure-Activity Relationship (SAR) vectors for the scaffold.

Part 4: Advanced Functionalization

Once the core scaffold is synthesized, the secondary alcohol (4-OH) serves as a versatile handle.

  • Carbamate Synthesis (GPR119 Agonists):

    • React this compound with 4-nitrophenyl chloroformate to form the activated carbonate, followed by reaction with an amine (R-NH₂) to yield the carbamate.[1]

  • Ether Synthesis:

    • Use NaH in DMF followed by an alkyl halide (R-X) to form ether linkages. This is common for extending the molecule into hydrophobic pockets.[1]

  • Oxidation to Ketone:

    • Swern oxidation or Dess-Martin Periodinane converts the alcohol to the ketone, allowing for reductive amination to introduce a secondary amine at the 4-position.[1]

References

  • BenchChem Technical Support. (2025).[2] Bridged Piperidine Structures in GPR119 Agonists: A Technical Guide. Retrieved from

  • Addie, M., et al. (2013).[3] Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases.[1][3] Journal of Medicinal Chemistry. Retrieved from

  • Caldwell, J., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Retrieved from

  • Santa Cruz Biotechnology. (2025). 1-Pyrimidin-2-yl-piperidin-4-ol Product Data. Retrieved from

  • ChemScene. (2025). 1-(Pyrimidin-2-yl)piperidin-4-ol Physicochemical Data. Retrieved from

The Pyrimidinyl-Piperidine Scaffold: A Technical Review of Synthetic Strategies and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidinyl-piperidine moiety represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to present ligands to diverse biological targets with high affinity and selectivity. This guide analyzes the scaffold's utility across three primary therapeutic axes: metabolic disorders (GPR119 agonists), oncology (AKT/PKB kinase inhibitors), and neuropsychiatry (D2/5-HT2A antagonists). By synthesizing recent literature, we provide a technical roadmap for the design, synthesis, and evaluation of these derivatives, emphasizing the causality between structural modifications and pharmacological outcomes.

The Privileged Scaffold: Structural Logic

The pyrimidinyl-piperidine core combines the electron-deficient pyrimidine ring with the semi-rigid, aliphatic piperidine cycle. This combination offers unique pharmacophoric advantages:

  • Geometric Positioning: The piperidine ring acts as a defined spacer, orienting substituents at the 4-position (para) or 3-position (meta) relative to the pyrimidine attachment, enabling precise targeting of deep hydrophobic pockets (e.g., kinase ATP-binding sites).

  • Electronic Modulation: The pyrimidine nitrogens serve as hydrogen bond acceptors, crucial for interacting with hinge regions in kinases or specific residues in GPCR transmembrane domains.

  • Solubility & ADME: The basic nitrogen of the piperidine (if unsubstituted or tertiary) often improves aqueous solubility and bioavailability compared to biaryl systems.

Therapeutic Applications & Mechanisms of Action[1][2][3][4]

Metabolic Disorders: GPR119 Agonism

GPR119 is a Class A GPCR expressed in pancreatic


-cells and intestinal L-cells.[1][2] Agonism triggers the G

s/cAMP pathway, leading to glucose-dependent insulin secretion (GSIS) and GLP-1 release.[1]
  • Key Compound: MBX-2982 (Sanofi/Metabolex).

  • Mechanism: The pyrimidine ring of MBX-2982 interacts with the receptor's orthosteric site, while the piperidine linker positions a lipophilic tail to stabilize the active receptor conformation.

  • Efficacy: Potent GPR119 activation (

    
     nM) results in improved glucose tolerance in T2DM models.
    
Oncology: AKT (Protein Kinase B) Inhibition

The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer.

  • Structural Insight: 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives function as ATP-competitive inhibitors. The pyrrolopyrimidine mimics the adenine of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Glu228, Ala230 in AKT), while the piperidine projects the "tail" group into the solvent-exposed region or specificity pocket.

Neuropsychiatry: Dual D2/5-HT2A Antagonism

In antipsychotics (e.g., risperidone analogues), the piperidine ring is often part of a pharmacophore that bridges a serotonin-targeting headgroup (benzisoxazole/pyrimidine) and a dopamine-targeting tail.

Visualization: GPR119 Signaling Pathway

The following diagram illustrates the downstream effects of pyrimidinyl-piperidine agonists on metabolic regulation.

GPR119_Pathway Agonist Pyrimidinyl-Piperidine Agonist (e.g., MBX-2982) GPR119 GPR119 Receptor (Pancreatic Beta-Cell / Intestinal L-Cell) Agonist->GPR119 Binding Gas Gαs Protein Activation GPR119->Gas Couples AC Adenylate Cyclase Gas->AC Stimulates cAMP cAMP Increase AC->cAMP Produces PKA PKA Activation cAMP->PKA Epac Epac cAMP->Epac (Exchange Protein) Insulin Insulin Secretion (Glucose Dependent) PKA->Insulin GLP1 GLP-1 Release PKA->GLP1 Epac->Insulin

Figure 1: Signal transduction pathway activated by pyrimidinyl-piperidine GPR119 agonists.[1]

Structure-Activity Relationship (SAR) Analysis

The optimization of this scaffold relies on three vectors of modification.

RegionModificationBiological Consequence
Pyrimidine Ring (Core) Substitution at C2 vs. C4Determines vector of piperidine attachment. C4-attachment is common in kinase inhibitors to mimic adenine; C2-attachment is frequent in GPCR ligands (e.g., GPR119).
Pyrimidine Substituents 5-Ethyl / 5-CNIn GPR119 agonists, a 5-ethyl group (as in MBX-2982) enhances hydrophobic packing in the receptor pocket. Electron-withdrawing groups (CN, F) modulate pKa and metabolic stability.
Piperidine Nitrogen Carbamates / HeterocyclesThe N1-position is the primary vector for "tail" extension. Carbamates (N-CO-O-R) often improve metabolic stability over simple alkyl chains.
Piperidine C4-Position Amino / Ether LinkersCritical for determining the angle of the distal pharmacophore. An ether linkage (–O–) provides rotational freedom; a direct bond or amine linkage is more rigid.

Synthetic Methodologies

Two primary strategies dominate the assembly of the pyrimidinyl-piperidine core: Nucleophilic Aromatic Substitution (


)  and Buchwald-Hartwig Amination .
General Synthetic Workflow

The choice between


 and Pd-catalysis depends on the reactivity of the halopyrimidine. Electron-deficient pyrimidines (e.g., 4-chloro-5-nitropyrimidine) undergo facile 

. Electron-rich or sterically hindered systems require Palladium catalysis.

Synthesis_Workflow HaloPyr Halopyrimidine (Cl/Br at C2/C4) Decision Pyrimidine Electronics? HaloPyr->Decision Pip Piperidine Derivative (Nucleophile) Pip->Decision SnAr SnAr Conditions Base (DIEA/K2CO3) Polar Solvent (DMF/DMSO) Heat (80-120°C) Decision->SnAr Electron Deficient Buchwald Buchwald-Hartwig Pd(OAc)2 / BINAP NaOtBu / Toluene 100°C Decision->Buchwald Electron Rich / Deactivated Product Pyrimidinyl-Piperidine Scaffold SnAr->Product Buchwald->Product

Figure 2: Decision tree for synthetic route selection.

Detailed Protocol: Synthesis of a GPR119 Agonist Precursor

Objective: Synthesis of 2-(piperidin-4-yl)-5-ethylpyrimidine (Intermediate for MBX-2982 analogues).

Reagents:

  • 2-Chloro-5-ethylpyrimidine (1.0 eq)

  • 4-Boc-aminopiperidine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethylformamide (DMF) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL round-bottom flask with 2-Chloro-5-ethylpyrimidine (5.0 mmol) and anhydrous DMF (20 mL) under an inert nitrogen atmosphere.

  • Addition: Add 4-Boc-aminopiperidine (6.0 mmol) followed by DIPEA (12.5 mmol) via syringe.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor reaction progress via LC-MS (Target mass: M+H). Note: The elevated temperature is required to overcome the lower electrophilicity of the C2 position compared to C4.

  • Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2 x 50 mL) to remove DMF.

  • Purification: Dry over

    
    , concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc gradient) to yield the N-Boc protected intermediate.
    
  • Deprotection (Self-Validating Step): Treat with TFA/DCM (1:4) at 0°C. Complete consumption of the starting material on TLC confirms successful deprotection, yielding the free amine for further derivatization.

Pharmacological Evaluation

In Vitro Functional Assay (cAMP Quantification)

To validate GPR119 agonism, a cell-based HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay is the industry standard.

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Seeding: Plate cells at 2,000 cells/well in a 384-well low-volume white plate.

  • Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (e.g., 1 nM to 10

    
    M). Incubate for 30 minutes at 37°C in the presence of IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
    
  • Detection: Add cAMP-d2 conjugate and Anti-cAMP-Cryptate (HTRF reagents). Incubate for 1 hour at room temperature.

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) using a compatible plate reader (e.g., EnVision).

  • Data Analysis: Plot the FRET ratio against log[Compound]. Calculate

    
     using a 4-parameter logistic fit. Validation: Reference agonist (e.g., MBX-2982) must yield an 
    
    
    
    nM.

Future Perspectives

The pyrimidinyl-piperidine scaffold is evolving beyond simple inhibition/agonism:

  • PROTACs: The piperidine nitrogen provides an ideal attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon), enabling the degradation of kinases like AKT rather than mere inhibition.

  • Dual Agonists: Hybrids targeting GPR119 and DPP-4 simultaneously are being explored to maximize incretin-based therapy for diabetes.

References

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]

  • Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. [Link]

  • Recent development of piperazine and piperidine derivatives as antipsychotic agents. European Journal of Medicinal Chemistry. [Link]

  • MBX-2982 (GPR119 Agonist) Ligand Page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry. [Link]

  • Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. European Journal of Medicinal Chemistry. [Link]

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Role of 1-(Pyrimidin-4-yl)piperidin-4-ol in kinase inhibitor development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of 1-(Pyrimidin-4-yl)piperidin-4-ol in Kinase Inhibitor Development

Abstract

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast chemical space explored, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact favorably with the conserved ATP-binding site of kinases. This technical guide provides a comprehensive analysis of one such scaffold: This compound . We will dissect the distinct roles of its constituent moieties—the pyrimidine ring as a hinge-binding anchor and the piperidin-4-ol group as a modulator of physicochemical properties and a vector for synthetic elaboration. Through mechanistic insights, detailed experimental protocols, and illustrative case studies, this document serves as a critical resource for researchers, medicinal chemists, and drug development professionals aiming to leverage this versatile scaffold in the design of next-generation kinase inhibitors.

The Kinase Inhibitor Landscape: A Quest for Specificity

Protein kinases, which regulate the majority of cellular signaling pathways, are one of the most important classes of drug targets.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, but a significant challenge persists: achieving selectivity. Given the high degree of structural conservation in the ATP-binding site across the human kinome, designing inhibitors that potently block the intended target without causing off-target effects is a formidable task.[3]

This challenge has driven the exploration of privileged scaffolds—molecular architectures that provide a robust foundation for interaction with the kinase hinge region, while offering versatile exit vectors for building selectivity and optimizing drug-like properties.[4] The pyrimidine core is a preeminent example of such a scaffold, found in numerous FDA-approved kinase inhibitors.[4][5]

The Privileged Nature of the Pyrimidine Scaffold

The pyrimidine ring is a bioisostere of the adenine base in ATP, allowing it to form crucial hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the active site.[5][6] This fundamental interaction is the starting point for achieving high-affinity binding. The true art of inhibitor design, however, lies in the strategic decoration of this core to exploit subtle differences in the surrounding regions of the ATP pocket.

Deconstructing the this compound Scaffold

The this compound moiety is a powerful building block that masterfully combines the hinge-binding capability of pyrimidine with the advantageous physicochemical properties of a substituted piperidine.

Caption: Key functional components of the this compound scaffold.

  • The Pyrimidine Ring: As the core hinge-binding element, the nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, mimicking the interaction of ATP's adenine.[5] This establishes the primary anchor point for the inhibitor within the kinase active site.

  • The Piperidine Ring: This saturated heterocycle serves multiple critical functions. It enhances the aqueous solubility of the molecule compared to more lipophilic linkers, a crucial factor for oral bioavailability. The non-planar, three-dimensional structure of the piperidine ring can improve binding by accessing deeper pockets and reducing the entropic penalty of binding.[7] Crucially, it acts as a synthetic vector, directing substituents out of the ATP pocket towards the more variable solvent-exposed region, which is a key strategy for achieving kinase selectivity.

  • The 4-ol (Hydroxyl) Group: The hydroxyl group at the 4-position of the piperidine ring is a key polar feature. It can act as both a hydrogen bond donor and acceptor, forming additional interactions with residues in the binding pocket or with solvent. This enhances binding affinity and further improves the scaffold's solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7][8]

Application in Kinase Inhibitor Design: Akt/PKB Case Study

The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in the PI3K-Akt signaling pathway, which is frequently hyperactivated in various cancers.[9] Consequently, Akt is a high-priority target for cancer therapy. Several potent Akt inhibitors have been developed utilizing a scaffold closely related to our topic: 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine. The principles derived from these examples are directly applicable.

A notable example is AZD5363 (Capivasertib) , an orally bioavailable, potent pan-Akt inhibitor that has advanced to clinical trials.[10] Its discovery journey highlights the utility of the pyrimidine-piperidine core.

cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) Downstream Downstream Targets (GSK3β, mTOR, etc.) Akt->Downstream Proliferation Cell Survival, Growth, Proliferation Downstream->Proliferation Inhibitor AZD5363 (Capivasertib) Inhibitor->Akt Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the point of intervention for Akt inhibitors.

The development of Akt inhibitors based on the 1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidine scaffold demonstrates a clear structure-activity relationship (SAR). Initial hits were optimized by modifying the substituent on the piperidine ring.[11] This strategy led to compounds like AZD5363, where the piperidine core orients a complex side chain to achieve high potency and selectivity.[10]

Data Presentation: Activity of Representative Akt Inhibitors

The table below summarizes the inhibitory activity of key compounds developed from the 1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidine scaffold, a close analog that validates the core principles of our topic scaffold.

CompoundTarget KinaseIC₅₀ (nM)Cellular Activity Reference
CCT128930 (Compound 2 in source)Aktβ (PKBβ)47Potent ATP-competitive inhibitor showing inhibition of biomarkers in the PI3K-Akt-mTOR pathway in cells.[11][12]
AZD5363 (Capivasertib) Akt13Orally bioavailable pan-Akt inhibitor that showed pharmacodynamic knockdown of Akt phosphorylation and tumor growth inhibition in xenograft models.[10]
Compound 10h (pyrazolopyrimidine core)Akt124.3A pan-Akt inhibitor that effectively inhibited cellular phosphorylation of Akt and induced apoptosis in PC-3 prostate cancer cells.[9]

Experimental Protocols for Inhibitor Evaluation

The characterization of a novel kinase inhibitor requires a multi-tiered approach, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to assess activity in a physiological context.[13][14]

A Compound Synthesis (1-Pyrimidin-4-yl)piperidin-4-ol scaffold) B Biochemical Assay (In Vitro Kinase Assay) A->B C Determine Potency (IC₅₀) & Initial Selectivity B->C D Cell-Based Assay (Target Engagement & Pathway Modulation) C->D Potent & Selective Hits E Assess Cellular Potency & On-Target Effects D->E F ADME/Tox & In Vivo Studies E->F Active in Cells G Lead Candidate F->G

Caption: General experimental workflow for the evaluation of a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a non-radioactive, luminescence-based assay to determine the IC₅₀ value of an inhibitor.[15] The principle is to measure the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Causality: This assay provides a direct measure of the compound's ability to inhibit the purified kinase enzyme, independent of cellular factors like membrane permeability or efflux pumps. Using an ATP concentration near the Michaelis constant (Km) ensures sensitivity to competitive inhibitors.[15]

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the target kinase (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[15]

    • ATP Solution: Prepare ATP in kinase buffer at a concentration twice the final desired concentration (e.g., 20 µM for a final concentration of 10 µM).

    • Kinase/Substrate Mix: Dilute the recombinant kinase and its specific peptide substrate in kinase buffer.

    • Test Compound: Prepare a serial dilution of the inhibitor (e.g., starting from 100 µM) in DMSO, then dilute further in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the test compound dilution or DMSO vehicle (control) to the wells.

    • Add 2.5 µL of the kinase/substrate mix to all wells and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Stop the kinase reaction and measure ADP production using a commercial kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[16]

Protocol 2: Cell-Based Target Phosphorylation Assay (Western Blot)

This protocol assesses whether the inhibitor can engage its target and inhibit its activity within a cellular context by measuring the phosphorylation of a known downstream substrate.[17]

Causality: This is a crucial self-validating step. Observing a dose-dependent decrease in the phosphorylation of a direct substrate confirms that the compound is cell-permeable and engages the intended target at the concentrations tested.[16] The choice of cell line is critical; often, cancer cell lines with known hyperactivation of the target kinase's pathway are used.[9]

Methodology:

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., PC-3 prostate cancer cells for Akt inhibitors) in 6-well plates and grow to 70-80% confluency.[9]

    • Starve the cells of serum for 4-6 hours if the pathway is activated by growth factors.

    • Treat the cells with increasing concentrations of the test inhibitor (e.g., 0.1, 1, 10 µM) or DMSO vehicle for a defined period (e.g., 2 hours).

    • If applicable, stimulate the pathway with a growth factor (e.g., IGF-1) for the final 15-30 minutes of the incubation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Harvest the lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-GSK3β for Akt).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for the total protein of the substrate and a loading control (e.g., β-actin) to ensure equal loading.

    • Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates on-target cellular activity.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable and versatile core for the development of potent and selective kinase inhibitors. Its modular nature, combining a proven hinge-binding element with a functionally rich piperidinol moiety, provides an exceptional platform for medicinal chemists. The pyrimidine ensures high-affinity binding to the ATP site, while the piperidin-4-ol component offers a three-dimensional exit vector that can be exploited to achieve selectivity and fine-tune ADME properties. As demonstrated by the successful development of inhibitors for challenging targets like Akt, this scaffold is not merely a theoretical construct but a field-proven asset. Future work will undoubtedly focus on applying this scaffold to a broader range of kinases, including understudied members of the kinome implicated in neurodegeneration and other diseases, further cementing its role as a privileged structure in modern drug discovery.[5]

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • In vitro NLK Kinase Assay. (n.d.). PubMed Central (PMC) - NIH.
  • BenchChem. (n.d.). Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay.
  • Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags. (n.d.). PubMed.
  • In vitro kinase assay. (2022, September 1). Bio-protocol.
  • In vitro kinase assay. (2024, May 31). Protocols.io.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. (n.d.). NIH.
  • Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). (2010, March 11). PubMed.
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010, February 12). PMC.
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (n.d.). PMC.
  • BenchChem. (n.d.). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021, August 1). ACS Publications.
  • This compound. (n.d.). PubChemLite.
  • BenchChem. (n.d.). Technical Support Center: Investigating Potential Off-Target Kinase Inhibition.
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010, February 12). ACS Publications.
  • Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. (2020, October 29). ResearchGate.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
  • BenchChem. (n.d.). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
  • Application of a macrocyclization strategy in kinase inhibitor development. (2025, January 7). ScienceOpen.

Sources

Predictive ADME and Bioavailability Profiling of 1-(Pyrimidin-4-yl)piperidin-4-ol Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of nitrogen-rich heterocycles is a cornerstone of modern medicinal chemistry. Pyrimidine and piperidine rings are widely recognized as privileged scaffolds, utilized extensively to improve target binding affinity through hydrogen bonding and π-stacking interactions[1]. Specifically, the 1-(pyrimidin-4-yl)piperidin-4-ol motif has emerged as a highly versatile building block in the development of kinase inhibitors, GPCR ligands, and NADH-dehydrogenase inhibitors[2],[3]. However, the transition of these potent in vitro hits into in vivo leads is frequently bottlenecked by poor oral bioavailability (


).

As a Senior Application Scientist, I approach bioavailability not as a static parameter, but as a dynamic interplay of physicochemical properties, membrane permeability, and metabolic clearance. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for predicting and optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound derivatives.

Structural Rationale & Physicochemical Causality

To accurately predict the bioavailability of a compound, one must first deconstruct its electronic and structural causality. The this compound scaffold presents a fascinating physicochemical dichotomy:

  • Electronic Delocalization (The Pyrimidine Effect): In a standard aliphatic piperidine, the basic nitrogen typically exhibits a

    
     of ~11, rendering it predominantly protonated and positively charged at physiological pH (7.4)[4]. However, when attached to the strongly electron-withdrawing pyrimidin-4-yl ring, the lone pair on the piperidine nitrogen is delocalized into the heteroaromatic system (acting as a vinylogous amide). This drastically lowers the 
    
    
    
    to
    
    
    . Consequently, the molecule remains largely neutral in the intestinal lumen, significantly enhancing passive transcellular diffusion.
  • Solvation Penalties (The Hydroxyl Effect): The 4-hydroxyl group on the piperidine ring is a double-edged sword. While it serves as a critical handle for hydrogen bonding with target proteins (e.g., kinase hinge regions), it increases the Topological Polar Surface Area (TPSA)[5]. During membrane permeation, the energy penalty required to break water-hydroxyl hydrogen bonds (desolvation energy) can restrict passive permeability. Furthermore, the exposed hydroxyl group introduces a direct liability for Phase II metabolism[6].

Quantitative ADME Predictions

Computational ADMET profiling is the first step in ensuring these scaffolds satisfy Lipinski's Rule of Five and exhibit optimal drug-likeness[5]. The table below summarizes the causal impact of the scaffold's functional groups on predicted ADME parameters.

Physicochemical Property1-(Pyrimidin-4-yl)piperidineThis compoundCausality & ADME Impact
Molecular Weight 163.2 g/mol 179.2 g/mol Addition of -OH keeps MW well within optimal limits for oral absorption.
cLogP (Lipophilicity) ~1.8~0.9The -OH group decreases lipophilicity, potentially reducing passive membrane permeability[4].
TPSA 43.6 Ų63.8 ŲIncreased polar surface area; remains optimal for oral absorption (

Ų) but may limit BBB penetration.
Basic

(Piperidine N)

(Delocalized)

(Delocalized)
Nitrogen lone pair conjugates with pyrimidine; neutral at physiological pH, aiding gut absorption.
Primary Metabolic Liability CYP450 Oxidation (Phase I)UGT Glucuronidation (Phase II)The -OH group introduces a rapid Phase II clearance route, directly threatening oral bioavailability[6].

ADME Workflow & Metabolic Pathways

To systematically evaluate bioavailability, we must map the compound's journey from oral administration to systemic circulation.

ADME_Workflow InSilico In Silico Profiling (cLogP, TPSA) PhysChem Physicochemical (Solubility) InSilico->PhysChem Permeability Permeability (Caco-2 Assay) PhysChem->Permeability Metabolism Metabolic Stability (HLM/UGT) Permeability->Metabolism InVivo In Vivo PK (Oral Bioavailability) Metabolism->InVivo

Figure 1: Sequential ADME workflow for evaluating pyrimidine-piperidine scaffolds.

Once the drug enters the enterocyte, it faces two primary barriers: apical efflux (via P-glycoprotein) and first-pass hepatic metabolism. For the this compound scaffold, Phase II glucuronidation of the hydroxyl group is often the dominant clearance mechanism.

Metabolic_Pathway cluster_intestine Intestinal Epithelium cluster_liver Hepatic First-Pass Parent This compound (Oral Dose) Efflux P-gp/BCRP Efflux Parent->Efflux Secretion Absorbed Absorbed Fraction Parent->Absorbed Passive Diffusion CYP CYP450 Oxidation (Piperidine Ring) Absorbed->CYP Phase I UGT UGT Glucuronidation (4-OH Group) Absorbed->UGT Phase II Systemic Systemic Circulation (Bioavailable Drug) Absorbed->Systemic Escapes Metabolism

Figure 2: Intestinal and hepatic clearance pathways affecting oral bioavailability.

Self-Validating Experimental Protocols

A robust ADME screening cascade must be built on self-validating systems. An assay without internal controls is merely a random number generator. Below are the definitive methodologies for evaluating the permeability and metabolic stability of this scaffold.

Protocol 1: Bidirectional Caco-2 Permeability Assay

This assay determines if the polar 4-hydroxyl group restricts intestinal absorption or if the compound is a substrate for efflux transporters, which can lead to a loss of bioavailability[5].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.

  • Monolayer Integrity Validation (Critical): Measure Transepithelial Electrical Resistance (TEER). Self-Validation: Proceed only if TEER

    
    . Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow 
    
    
    
    , the monolayer is compromised, and data must be discarded.
  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4). Add to the apical chamber for Apical-to-Basolateral (A

    
    B) assessment, and to the basolateral chamber for B
    
    
    
    A assessment.
  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification & Calculation: Analyze samples via LC-MS/MS. Calculate the apparent permeability (

    
    ) and the Efflux Ratio (
    
    
    
    ). An
    
    
    indicates active efflux.
Protocol 2: Human Liver Microsome (HLM) Stability Assay

Because the 4-hydroxyl group is highly susceptible to glucuronidation, standard Phase I microsomal assays (which only use NADPH) will generate false-positive stability data. Phase II cofactors must be included.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Pore-Forming Agent Addition: Add Alamethicin (25 µg/mL) and incubate on ice for 15 minutes. Causality: UGT enzymes reside on the luminal side of the endoplasmic reticulum; alamethicin creates pores in the microsomal membrane, allowing the UDPGA cofactor to reach the active site.

  • Cofactor Addition (Self-Validation): Add the test compound (1 µM final concentration). Initiate the reaction by adding a cofactor cocktail containing both NADPH (2 mM, for Phase I CYPs) and UDPGA (5 mM, for Phase II UGTs). Control Validation: Run parallel incubations with Verapamil (CYP control) and 4-Methylumbelliferone (UGT control). If controls are not degraded, the assay is invalid.

  • Incubation & Quenching: Incubate at 37°C. Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

Optimization Strategies for the Scaffold

If in vitro data reveals poor bioavailability for a this compound derivative, medicinal chemists can deploy several targeted strategies:

  • Prodrug Approaches: Convert the 4-hydroxyl group into an ester or phosphate prodrug to mask the H-bond donor, thereby increasing passive permeability and temporarily shielding the site from UGT-mediated glucuronidation.

  • Steric Shielding: Introduce a methyl group adjacent to the hydroxyl (e.g., 4-methylpiperidin-4-ol). This subtle change sterically hinders UGT enzymes, dramatically improving metabolic stability without eliminating the critical H-bond interaction[4].

  • Bioisosteric Replacement: If the hydroxyl group is solely acting as a hydrogen bond acceptor, replace it with a fluorine atom or a methoxy group to eliminate Phase II liability entirely.

By rigorously applying these physicochemical principles and self-validating assays, drug development professionals can confidently navigate the ADME landscape of pyrimidine-piperidine scaffolds, accelerating the path from discovery to clinical efficacy.

References

  • Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists Source: NIH PMC URL:[Link]

  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema Source: NIH PMC URL:[Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses Source: MDPI URL:[Link]

  • Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) Source: ACS Infectious Diseases URL:[Link]

  • Piperidin-4-ol (CAS No: 5382-16-1) API Intermediate Manufacturers Source: Apicule URL:[Link]

  • Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents Source: NIH PMC URL:[Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(Pyrimidin-4-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(pyrimidin-4-yl)piperidin-4-ol, a valuable heterocyclic building block for research and drug development. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyrimidine and 4-hydroxypiperidine. This guide is designed for researchers, scientists, and professionals in organic synthesis and medicinal chemistry, offering in-depth explanations of the experimental choices, safety precautions, and characterization of the final product.

Introduction

The pyrimidine ring is a fundamental scaffold in a multitude of biologically active compounds and pharmaceuticals. Similarly, the piperidine moiety is a prevalent feature in many approved drugs. The combination of these two heterocyclic systems in this compound creates a versatile building block with potential applications in the development of novel therapeutic agents. The synthesis strategy detailed herein employs a classical nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.

Reaction Scheme and Mechanism

The synthesis proceeds via the displacement of the chloro group from the electron-deficient pyrimidine ring by the secondary amine of 4-hydroxypiperidine.

Reaction:

4-Chloropyrimidine + 4-Hydroxypiperidine → this compound

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction follows a two-step addition-elimination mechanism characteristic of SNAr reactions.[1]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-hydroxypiperidine attacks the electron-deficient C4 carbon of the pyrimidine ring. This step is facilitated by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which makes the carbons susceptible to nucleophilic attack.[1] This forms a negatively charged intermediate, often referred to as a Meisenheimer-like complex, and temporarily disrupts the aromaticity of the pyrimidine ring.

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the elimination of the chloride ion, which is a good leaving group. A non-nucleophilic base is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Caption: SNAr reaction mechanism workflow.

Materials and Equipment

ReagentCAS No.Molecular Weight ( g/mol )Quantity
4-Chloropyrimidine156-83-2114.541.0 g (8.73 mmol)
4-Hydroxypiperidine5382-16-1101.150.97 g (9.60 mmol)
Triethylamine (TEA)121-44-8101.192.43 mL (17.46 mmol)
2-Propanol (IPA)67-63-060.1020 mL
Ethyl Acetate141-78-688.11As needed for TLC and chromatography
Hexanes110-54-386.18As needed for TLC and chromatography
Anhydrous Sodium Sulfate7757-82-6142.04As needed
Silica Gel7631-86-960.08As needed for chromatography

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Column for flash chromatography

Safety Precautions

  • 4-Chloropyrimidine: This compound is harmful if swallowed or inhaled and causes skin and eye irritation.[2] Handle in a well-ventilated fume hood.

  • 4-Hydroxypiperidine: Causes severe skin burns and eye damage.[3] Wear appropriate personal protective equipment (PPE).

  • Triethylamine: Flammable liquid and vapor. It is toxic if inhaled and causes severe skin burns and eye damage.

  • 2-Propanol, Ethyl Acetate, Hexanes: These are flammable liquids and should be handled away from ignition sources.

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield are mandatory.[2]

  • Wear chemical-resistant gloves (e.g., nitrile).[4]

  • A lab coat should be worn at all times.[5]

  • All manipulations should be performed inside a certified chemical fume hood.[6]

Step-by-Step Experimental Protocol

experimental_workflow start Start reagent_prep Reagent Preparation: Combine 4-chloropyrimidine, 4-hydroxypiperidine, TEA, and 2-propanol in a flask. start->reagent_prep reaction Reaction: Reflux the mixture at 80-85°C. Monitor by TLC. reagent_prep->reaction workup_start Workup: Cool to room temperature. Concentrate the mixture. reaction->workup_start dissolve Dissolve residue in ethyl acetate. workup_start->dissolve wash Wash with saturated NaHCO3 and brine. dissolve->wash dry Dry organic layer with anhydrous Na2SO4. wash->dry concentrate_final Concentrate under reduced pressure. dry->concentrate_final purification Purification: Perform column chromatography (Ethyl Acetate/Hexanes). concentrate_final->purification characterization Characterization: Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data. purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of this compound.

5.1. Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloropyrimidine (1.0 g, 8.73 mmol).

  • Add 2-propanol (20 mL) to the flask and stir until the solid is fully dissolved.

  • To this solution, add 4-hydroxypiperidine (0.97 g, 9.60 mmol, 1.1 equivalents).

  • Finally, add triethylamine (2.43 mL, 17.46 mmol, 2.0 equivalents) to the reaction mixture. The triethylamine acts as a base to neutralize the HCl formed during the reaction.[1]

5.2. Reaction Conditions

  • Attach a reflux condenser to the flask and place it in a heating mantle.

  • Heat the reaction mixture to a gentle reflux (approximately 80-85°C).

  • Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

    • TLC Monitoring: Use a mobile phase of 70:30 ethyl acetate/hexanes. The product is expected to be more polar than the starting 4-chloropyrimidine. Visualize the spots under a UV lamp. The reaction is complete when the 4-chloropyrimidine spot is no longer visible.

5.3. Workup

  • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any excess acid and triethylamine hydrochloride.

  • Wash the organic layer with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

5.4. Purification

The crude product can be purified by flash column chromatography on silica gel.[7]

  • Pack a column with silica gel using a slurry method with hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 30% ethyl acetate and gradually increasing to 70%).

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃):

    • Expected aromatic proton signals for the pyrimidine ring.

    • Signals for the piperidine ring protons, including a multiplet for the CH-OH proton.

    • A broad singlet for the hydroxyl proton.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Expected signals for the carbons of the pyrimidine and piperidine rings.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ ion at m/z = 180.11.[8]

References

  • PubChem. This compound. [Link]

  • HIMEDIA.
  • CymitQuimica.
  • AK Scientific, Inc.
  • Cole-Parmer. Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%.
  • ECHEMI.
  • Fisher Scientific.
  • CymitQuimica. Safety Data Sheet - 2,6-DIAMINO-4-CHLOROPYRIMIDINE 1-OXIDE.
  • CDH Fine Chemical.
  • Fisher Scientific.
  • Benchchem.
  • Benchchem.
  • Beilstein Journal of Organic Chemistry. Search Results.
  • The Royal Society of Chemistry.
  • Google Patents. US2363157A - Process for purifying piperidine.
  • Benchchem. Unveiling the Structure of 4-(Piperidin-4-yl)
  • Google Patents.
  • PubMed. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones.
  • Benchchem. Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
  • International Journal of Pharmaceutical Sciences and Research.
  • Ovidius University Annals of Chemistry. Spectral investigations of some piperidin-4-one molecular addition compounds.
  • Google Patents. CN106432232A - Synthesis method of 1-piperidin-4-yl-1,3-dihydro-imidazol[4, 5-b]pyridine-2-one.
  • MDPI.
  • WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • WuXi AppTec.
  • Semantic Scholar. Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions.
  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF.
  • DTIC. Piperidine Synthesis.
  • Organic Chemistry Portal.
  • SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Preprints.org.
  • secrets of science.
  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.

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Application Note: Precision Functionalization of 1-(Pyrimidin-4-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for functionalizing 1-(Pyrimidin-4-yl)piperidin-4-ol Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Analysis

The This compound scaffold is a privileged motif in medicinal chemistry, serving as a core pharmacophore in JAK, AKT, and GPCR inhibitors. Its amphiphilic nature—combining a polar, basic heteroaromatic ring with a saturated, hydrogen-bonding piperidine—offers unique binding vectors but presents specific synthetic challenges.

This guide details three orthogonal functionalization strategies:

  • Hydroxyl Manipulation (C4'-OH): Stereochemical inversion and oxidation.

  • Core Diversification (C5-H): Electrophilic halogenation and cross-coupling.

  • Late-Stage C-H Activation (C2-H): Radical alkylation.

Reactivity Landscape

The molecule features distinct zones of reactivity driven by the electronic push-pull of the electron-rich piperidine amine and the electron-deficient pyrimidine ring.

ReactivityMap Core 1-(Pyrimidin-4-yl) piperidin-4-ol OH_Group Piperidine C4'-OH (Nucleophilic / Oxidizable) Core->OH_Group Mitsunobu, Oxidation C5_Pos Pyrimidine C5-H (Electrophilic Site) Core->C5_Pos Halogenation (SEAr), Suzuki Coupling C2_Pos Pyrimidine C2-H (Radical / Nucleophilic Site) Core->C2_Pos Minisci C-H Alkylation

Figure 1: Reactivity heatmap indicating the three primary vectors for functionalization.

Module 1: The Hydroxyl Handle (C4'-OH)

The secondary alcohol is the most versatile "handle" for building complexity. Two critical transformations are oxidation (to access reductive amination pathways) and Mitsunobu inversion (to install ether linkages with stereocontrol).

Protocol A: Oxidation to Ketone (Dess-Martin Periodinane)

Context: While Swern oxidation is standard, the basic pyrimidine nitrogen can interfere with the activated sulfonium intermediate. Dess-Martin Periodinane (DMP) is recommended for its mildness and tolerance of basic heterocycles.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • DMP (1.2 – 1.5 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Buffer: Sodium bicarbonate (

    
    ) (solid, 2.0 equiv) — Critical to neutralize acetic acid byproduct.
    

Step-by-Step Protocol:

  • Preparation: Dissolve the substrate in anhydrous DCM (0.1 M) in a flame-dried flask under nitrogen.

  • Buffering: Add solid

    
     to the stirring solution.
    
  • Addition: Cool to 0°C. Add DMP portion-wise over 10 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench (The "Self-Validating" Step): Add a 1:1 mixture of saturated aqueous

    
     and saturated 
    
    
    
    . Stir vigorously until the cloudy organic layer becomes clear (indicates destruction of iodine byproducts).
  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (MeOH/DCM gradient). The ketone is prone to hydration; store under inert atmosphere.

Protocol B: Mitsunobu Etherification

Context: Used to install aryl ethers or invert stereochemistry. Challenge: The pyrimidine nitrogen is basic (


). If the nucleophile (phenol/acid) is too acidic, it may protonate the pyrimidine rather than participate in the reaction.
Optimization:  Use DIAD  (more stable than DEAD) and ensure the nucleophile 

.

Workflow:

  • Mix: Substrate (1.0 equiv),

    
     (1.5 equiv), and Phenol/Nucleophile (1.2 equiv) in anhydrous THF or Toluene.
    
  • Cool: Cool to 0°C.

  • Inject: Add DIAD (1.5 equiv) dropwise. Rate limiting step: Exotherm control.

  • Monitor: Stir at RT for 12–16h.

    • QC Check: Appearance of

      
       solid or LCMS shift.
      
  • Workup: Dilute with

    
     to precipitate 
    
    
    
    (remove by filtration). Concentrate and purify.

Module 2: Pyrimidine Core Diversification (C5-H)

The C5 position is the only site susceptible to Electrophilic Aromatic Substitution (


) because the amino-group (piperidine N1) at C4 donates electron density, activating the C5 position (ortho-like direction).
Protocol C: Regioselective C5-Bromination

Context: Introduces a handle for cross-coupling. Reagent Choice: N-Bromosuccinimide (NBS) is superior to elemental bromine (


), which can form charge-transfer complexes with the pyrimidine nitrogen.

Step-by-Step Protocol:

  • Solvent System: Dissolve substrate in Acetonitrile (MeCN) or DMF (0.1 M). Note: MeCN allows for easier workup; DMF is required if solubility is poor.

  • Addition: Cool to 0°C. Add NBS (1.05 equiv) portion-wise.

    • Caution: Protect from light to prevent radical side reactions at the piperidine

      
      -positions.
      
  • Reaction: Stir at 0°C -> RT for 1–3 hours.

    • Validation: LCMS will show distinct M+2 peak (Br isotope pattern).

  • Workup:

    • If MeCN: Concentrate, redissolve in EtOAc, wash with water/brine.

    • If DMF: Pour into ice water. The product often precipitates. Filter and dry.[1]

Protocol D: Suzuki-Miyaura Cross-Coupling

Context: Coupling the C5-Bromo intermediate with aryl boronic acids.

ParameterStandard ConditionOptimization for Difficult Substrates
Catalyst

(5 mol%)

+ XPhos
Base

(2.0 equiv)

(3.0 equiv)
Solvent Dioxane/Water (4:1)n-Butanol or Toluene/Water
Temp 80–90°C100–110°C (Microwave)

Key Insight: The free hydroxyl group on the piperidine is generally tolerated in Suzuki conditions and does not require protection unless using very strong bases (e.g., KOtBu).

Module 3: Advanced Late-Stage Functionalization (C2-H)

Context: Direct alkylation of the C2 position (between the two nitrogens) via the Minisci Reaction . This is a high-value transformation for "Magic Methyl" effects or installing polarity.

Protocol E: Radical C-H Alkylation

Mechanism: Nucleophilic radical attack on the protonated (electron-deficient) heteroaromatic ring.

Reagents:

  • Substrate (1.0 equiv)

  • Alkyl Carboxylic Acid (e.g., Pivalic acid, Cyclobutane carboxylic acid) (3.0 – 5.0 equiv)

  • Catalyst:

    
     (0.2 equiv)
    
  • Oxidant:

    
     (3.0 equiv)[2]
    
  • Solvent: 10% Aqueous TFA (Trifluoroacetic acid) / MeCN (biphasic).

    • Why TFA? Protonation of the pyrimidine N1/N3 lowers the LUMO, accelerating radical attack at C2.

Step-by-Step Protocol:

  • Dissolution: Dissolve substrate in 0.5 M aqueous

    
     or 10% TFA/Water.
    
  • Add Organic Phase: Add MeCN containing the carboxylic acid.

  • Initiation: Add

    
    .
    
  • Oxidant Addition: Heat to 50–70°C. Add ammonium persulfate solution dropwise over 30 minutes.

    • Gas Evolution:

      
       evolution indicates radical generation.
      
  • Workup: Neutralize carefully with

    
     (exothermic!) to pH ~9. Extract with DCM/iPrOH (3:1).
    
    • Note: The product will be polar. Ensure thorough extraction.

Troubleshooting & Self-Validating Systems

Solubility & Handling
  • The "Solubility Trap": this compound is moderately polar. If functionalization (e.g., oxidation) fails, check if the substrate precipitated out of non-polar solvents like pure DCM.

    • Solution: Add 5-10% DMF or use THF.

  • Purification: Pyrimidine derivatives often streak on silica.

    • Fix: Add 1%

      
       or 1% 
      
      
      
      to the eluent (e.g., DCM/MeOH/NH4OH 90:9:1).
Workflow Visualization

Workflow Start Start: 1-(Pyrimidin-4-yl) piperidin-4-ol Decision Target Modification? Start->Decision Path_OH Hydroxyl (C4') Decision->Path_OH Side Chain Path_Core Core (C5) Decision->Path_Core Scaffold Oxidation Oxidation (DMP) -> Ketone Path_OH->Oxidation Mitsunobu Mitsunobu -> Ether/Amine Path_OH->Mitsunobu Bromination NBS Bromination -> C5-Br Path_Core->Bromination Suzuki Suzuki Coupling -> C5-Aryl Bromination->Suzuki Pd(dppf)Cl2

Figure 2: Decision tree for selecting the appropriate functionalization pathway.

References

  • Dess-Martin Oxidation of Basic Heterocycles

    • Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. Journal of Organic Chemistry, 59(24), 7549–7552.

  • Mitsunobu Reaction on Piperidinols

    • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3] Chemical Reviews, 109(6), 2551–2651.

  • Halogenation of Aminopyrimidines

    • Schroeder, G. M., et al. (2001). Pyrimidine-based inhibitors of the Janus kinases (JAKs). Journal of Medicinal Chemistry, 44(19), 3231–3243. (See experimental for C5 bromination).

  • Minisci Reaction on Pyrimidines

    • Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm, 2(12), 1135-1161.

  • General Reactivity of 1-(Pyrimidin-4-yl)

    • PubChem Compound Summary for this compound.

Sources

Application Note: High-Efficiency SNAr O-Arylation using 1-(Pyrimidin-4-yl)piperidin-4-ol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

This guide details the operational protocols for utilizing 1-(Pyrimidin-4-yl)piperidin-4-ol as a nucleophilic building block in drug discovery. This scaffold is a critical pharmacophore in the synthesis of GPR119 agonists (e.g., GSK-1292263) and other metabolic disease therapeutics [1, 2].

While the secondary hydroxyl group at the C4 position is the primary reactive site, the attached pyrimidine ring at N1 introduces specific solubility and electronic constraints. Unlike standard aliphatic alcohols, this scaffold requires optimized SNAr conditions to prevent side reactions (such as hydrolysis of the electrophile) and to ensure complete conversion.

Key Chemical Challenges
  • Nucleophilicity: The secondary alkoxide is sterically hindered compared to primary alcohols.

  • Solubility: The pyrimidine moiety increases polarity, often requiring dipolar aprotic solvents (DMSO, DMF, NMP) for homogeneity.

  • Competition: In the presence of water, hydroxide ions compete with the piperidinyl alkoxide for the electrophile, leading to phenolic byproducts.

Reaction Mechanism & Theory

The formation of the biaryl ether linkage proceeds via the SNAr Addition-Elimination mechanism . The reaction requires an electron-deficient aromatic electrophile (bearing Electron Withdrawing Groups, EWG) and a leaving group (LG).

Pathway Analysis
  • Deprotonation: The hydroxyl group is deprotonated by a base (B-) to form the active alkoxide nucleophile.

  • Addition (Rate Determining Step): The alkoxide attacks the ipso-carbon of the electrophile, disrupting aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

  • Elimination: The leaving group is expelled, restoring aromaticity and yielding the ether product.

Visualization: SNAr Mechanism

The following diagram illustrates the molecular pathway, highlighting the critical Meisenheimer intermediate.[1]

SNAr_Mechanism Reactants This compound + Base Alkoxide Active Alkoxide (Nucleophile) Reactants->Alkoxide Deprotonation Meisenheimer Meisenheimer Complex (Transition State) Alkoxide->Meisenheimer + Electrophile (Rate Limiting) Electrophile Ar-LG (Electrophile) Electrophile->Meisenheimer Product Biaryl Ether (Product) Meisenheimer->Product Elimination LeavingGroup LG⁻ Meisenheimer->LeavingGroup

Figure 1: Mechanistic pathway of SNAr ether formation involving the piperidin-4-ol scaffold.

Experimental Protocols

Protocol A: Scaffold Synthesis (Pre-requisite)

Ensure your starting material is pure. Commercial batches often contain traces of 4-hydroxypiperidine, which will compete in subsequent reactions.

Objective: Synthesize this compound from 4-chloropyrimidine and 4-hydroxypiperidine. Method: Green Aqueous SNAr [3].

  • Dissolve: Suspend 4-hydroxypiperidine (1.0 equiv) and K2CO3 (1.2 equiv) in water (concentration 0.5 M).

  • Add: Add 4-chloropyrimidine (1.0 equiv). The reaction is exothermic.

  • React: Stir at 80°C for 2-4 hours .

  • Workup: Cool to room temperature. The product often precipitates. If not, extract with EtOAc/Isopropanol (3:1).

  • Purification: Recrystallize from Ethanol or triturated with diethyl ether.

  • QC Check: 1H NMR should show pyrimidine protons at δ ~8.5 (s), 8.1 (d), 6.5 (d).

Protocol B: High-Efficiency O-Arylation (The Core Application)

Use this protocol for coupling the scaffold to activated heterocycles (e.g., chloropyridines, fluoronitrobenzenes).

Reagents & Equipment[2]
  • Nucleophile: this compound (1.0 equiv).

  • Electrophile: Ar-F or Ar-Cl (1.1 equiv). Note: Ar-F reacts faster in SNAr.

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 - 1.5 equiv).

  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure
  • Apparatus Setup: Flame-dry a 2-neck round bottom flask containing a magnetic stir bar. Fit with a rubber septum and nitrogen inlet.

  • Solubilization: Charge the flask with this compound and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation (Critical Step):

    • Cool the solution to 0°C (ice bath).

    • Add NaH portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

    • Allow the mixture to stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution typically turns yellow/orange, indicating alkoxide formation.

  • Electrophile Addition:

    • Dissolve the Electrophile in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the reaction mixture.

  • Reaction:

    • For highly activated electrophiles (e.g., 4-fluoronitrobenzene): Stir at RT for 2-4 hours.

    • For moderately activated electrophiles (e.g., 2-chloropyridine): Heat to 80-100°C for 4-12 hours.

  • Quench & Workup:

    • Cool to RT. Carefully quench with saturated NH4Cl solution (to neutralize excess alkoxide/hydride).

    • Dilute with water and extract with EtOAc (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na2SO4, filter, and concentrate.

Optimization & Troubleshooting

Condition Screening Matrix

Not all electrophiles withstand NaH. Use the table below to select the correct base/solvent system.

ParameterMethod A (Standard)Method B (Sensitive Substrates)Method C (Green/Mild)
Base NaH (60%)KHMDS or t-BuOKCs2CO3
Solvent DMF or NMPTHF (Anhydrous)DMSO or CH3CN
Temp 0°C

100°C
-78°C

RT
60°C

120°C
Use Case Stable electrophiles; max reactivity.Base-sensitive electrophiles; fast kinetics.Acid-sensitive groups; slow kinetics.
Ref [1, 2][4][5]
Decision Workflow

Use this logic flow to determine the optimal experimental conditions.

Optimization_Workflow Start Select Electrophile IsSensitive Base Sensitive? (e.g., esters, nitriles) Start->IsSensitive IsActivated Highly Activated? (e.g., NO2, CF3 ortho/para) IsSensitive->IsActivated No MethodB Method B: KHMDS / THF / Cold IsSensitive->MethodB Yes MethodA Method A: NaH / DMF / Heat IsActivated->MethodA No (Needs forcing conditions) MethodC Method C: Cs2CO3 / DMSO / Heat IsActivated->MethodC Yes (Mild conditions sufficient)

Figure 2: Decision tree for selecting SNAr conditions based on electrophile stability.

Troubleshooting Guide
  • Low Conversion:

    • Cause: Incomplete deprotonation or wet solvent.

    • Fix: Ensure DMF is anhydrous (keep over molecular sieves). Increase NaH to 1.5 equiv.

    • Fix: Switch leaving group from -Cl to -F (Fluorine is a better LG in SNAr due to the high electronegativity stabilizing the transition state) [6].

  • Hydrolysis Product (Ar-OH) Observed:

    • Cause: Water in the reaction acting as a competing nucleophile.

    • Fix: Strictly dry glassware. Use Method B (THF) which is easier to keep dry than hygroscopic DMF.

  • Poor Solubility:

    • Cause: The zwitterionic nature of the pyrimidinyl-piperidine.

    • Fix: Use DMSO as solvent. If using Cs2CO3, add 18-crown-6 ether (0.1 equiv) to solubilize the carbonate.

References

  • Synthesis of GPR119 Agonist GSK-1292263. Chinese Journal of Pharmaceuticals, 2016.[3] Link[3]

  • Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists. Bioorganic Chemistry, 2019.[4] Link

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 2021. Link

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 2015. Link

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine. Molecules, 2022. Link

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, 2018. Link

Sources

High-Efficiency Esterification Protocols for 1-(Pyrimidin-4-yl)piperidin-4-ol with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 1-(pyrimidin-4-yl)piperidin-4-ol scaffold is a highly privileged structural motif in modern drug discovery, frequently appearing in kinase inhibitors and GPCR ligands. Coupling this secondary alcohol with various carboxylic acids via esterification is a critical step in library generation.

However, secondary alcohols present moderate steric hindrance, making traditional acid-catalyzed Fischer esterifications low-yielding and prone to degrading sensitive functional groups. Furthermore, the basicity of the pyrimidine-piperidine system complicates standard acidic workups. To achieve high yields and maintain structural integrity, mild, base-promoted coupling methods—specifically the Steglich esterification [1] and Uronium-mediated activation [3]—are the industry standards.

Mechanistic Insights & Protocol Selection

Selecting the correct coupling reagent is dictated by the steric bulk of the carboxylic acid.

  • Steglich Esterification (EDC·HCl / DMAP): For primary and unhindered secondary carboxylic acids, the Steglich protocol is preferred. EDC activates the acid to form an O-acylisourea intermediate. DMAP acts as a hyper-nucleophilic catalyst, attacking this intermediate to form a highly reactive N-acylpyridinium species, which is subsequently trapped by the sterically hindered secondary alcohol [2]. EDC is chosen over DCC because its byproduct (1-(3-dimethylaminopropyl)-3-ethylurea) is water-soluble, bypassing the tedious filtration required for dicyclohexylurea (DCU) [4].

  • Uronium Activation (HATU / DIPEA): For sterically hindered (e.g., tertiary or ortho-substituted aryl) carboxylic acids, EDC/DMAP often fails or requires prolonged heating. HATU generates an highly reactive HOAt-active ester. When combined with DIPEA (a non-nucleophilic base), this system forces the esterification of sluggish secondary alcohols to completion at room temperature [3, 5].

Workflow Start This compound + Carboxylic Acid Decision Is the Carboxylic Acid Sterically Hindered? Start->Decision PathA Protocol A: EDC·HCl / DMAP (Standard Steglich) Decision->PathA No (Primary/Secondary) PathB Protocol B: HATU / DIPEA (Uronium Activation) Decision->PathB Yes (Tertiary/Ortho-Substituted) WorkupA Aqueous Workup (Water-soluble Urea removal) PathA->WorkupA WorkupB Aqueous Workup (HOAt / Salts removal) PathB->WorkupB Product Purified Ester Product WorkupA->Product WorkupB->Product

Decision matrix for selecting the optimal esterification protocol based on steric hindrance.

Quantitative Comparison of Coupling Reagents

To facilitate reagent selection, the following table summarizes the performance metrics of common coupling systems used for secondary alcohol esterification.

Reagent SystemActive IntermediateByproduct RemovalSteric ToleranceRelative Cost
EDC·HCl / DMAP N-AcylpyridiniumExcellent (Water-soluble urea)ModerateLow
DCC / DMAP N-AcylpyridiniumPoor (DCU requires filtration)ModerateVery Low
HATU / DIPEA HOAt EsterGood (Aqueous washes)HighHigh
COMU / DIPEA Oxyma EsterGood (Water-soluble byproducts)Very HighMedium

Experimental Methodologies

Protocol A: EDC·HCl / DMAP Mediated Steglich Esterification

Best for standard aliphatic and unhindered aromatic carboxylic acids.

Reagents & Stoichiometry:

  • This compound: 1.0 eq

  • Carboxylic Acid: 1.1 eq

  • EDC·HCl: 1.2 eq

  • DMAP: 0.2 eq (Catalytic)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1–0.2 M)

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried flask with the carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.2 eq).

  • Solvation & Cooling: Dissolve the mixture in anhydrous DCM. Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling to 0 °C suppresses the irreversible 1,3-rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Propagation: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for 4–12 hours.

  • IPC (In-Process Control): Monitor via LC-MS. The pyrimidine ring provides strong UV absorbance (254 nm) and excellent positive ESI ionization

    
    .
    
Protocol B: HATU / DIPEA Mediated Esterification

Best for sterically hindered or electronically deactivated carboxylic acids.

Reagents & Stoichiometry:

  • This compound: 1.0 eq

  • Carboxylic Acid: 1.2 eq

  • HATU: 1.3 eq

  • DIPEA: 3.0 eq

  • Solvent: Anhydrous DMF or DCM (0.1 M)

Step-by-Step Procedure:

  • Pre-Activation: In an oven-dried flask, dissolve the carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF. Add DIPEA (3.0 eq) dropwise. Causality: 3.0 equivalents of DIPEA are required—one to deprotonate the acid, one to neutralize the hexafluorophosphate counterion of HATU, and one to maintain a basic environment. Pre-activating for 15 minutes ensures complete conversion to the HOAt ester before the less nucleophilic secondary alcohol is introduced [5].

  • Coupling: Add this compound (1.0 eq) to the activated ester solution.

  • Propagation: Stir at room temperature for 6–16 hours.

Self-Validating Systems: Workup & Isolation Rationale

The structural nature of this compound demands a highly specific workup. The piperidine nitrogen is conjugated with the pyrimidine ring, functioning similarly to a 4-aminopyrimidine derivative. Consequently, the conjugate acid of this moiety has a pKa of approximately ~5.5.

Critical Workup Warning: Washing the organic layer with standard 1 M HCl or even 5% Citric Acid (pH ~2.5) will protonate the pyrimidine-piperidine system, causing your product to partition entirely into the aqueous waste.

Validated Workup Procedure:

  • Dilute the reaction mixture with additional DCM (or Ethyl Acetate if DMF was used).

  • Wash with Saturated Aqueous Ammonium Chloride (

    
    , pH ~5.5–6.0)  (2 × 20 mL). Causality: This pH is acidic enough to selectively extract DMAP (pKa 9.6) and DIPEA (pKa 10.5) into the aqueous layer without protonating the weakly basic pyrimidine product.
    
  • Wash with Saturated Aqueous

    
     (1 × 20 mL) to remove unreacted carboxylic acid and HOAt byproducts.
    
  • Wash with Brine (1 × 20 mL) to remove residual water and DMF.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purify via flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH gradients) to yield the pure ester.

References

  • Steglich esterification - Wikipedia Wikipedia, The Free Encyclopedia URL: [Link]

  • 4-Dimethylaminopyridine (DMAP) Mechanism ChemEurope Encyclopedia URL:[Link]

  • Acid to Ester - Common Conditions Common Organic Chemistry URL:[Link]

Application Notes and Protocols for Solvent Selection: 1-(Pyrimidin-4-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of appropriate solvents for 1-(Pyrimidin-4-yl)piperidin-4-ol. Due to the compound's complex physicochemical properties, a one-size-fits-all solvent recommendation is impractical. Instead, this guide presents a logical, tiered approach to solvent screening, supported by detailed experimental protocols. The methodologies described herein are designed to be self-validating, enabling researchers to identify optimal solvent systems for a range of laboratory applications, from chemical synthesis to biological assays.

Introduction: The Challenge of Solubilizing this compound

This compound is a heterocyclic compound featuring a pyrimidine ring linked to a piperidin-4-ol moiety. Such N-heterocyclic compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities and potential for therapeutic applications.[1][2] The structural features of this molecule—specifically, the presence of a basic piperidine nitrogen, a polar hydroxyl group, and the nitrogen atoms in the pyrimidine ring—confer a unique and challenging solubility profile. The molecule's ability to act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the nitrogen atoms) suggests potential solubility in polar solvents. However, the overall structure also possesses nonpolar regions, which can lead to poor solubility in purely aqueous media.

The selection of an appropriate solvent is a critical first step in any experimental workflow, as it can significantly impact reaction kinetics, compound stability, and the accuracy of biological assay results.[3][4] A common issue with compounds of this nature is their tendency to exhibit poor solubility in standard buffers, which can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[4] Therefore, a systematic approach to solvent selection is essential for reliable and reproducible experimental outcomes.

Physicochemical Properties and Predicted Solubility Profile

Direct experimental data for this compound is not extensively available in the public domain. However, by analyzing its structural components and data from similar molecules, we can predict its general physicochemical properties.

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Formula C9H13N3O[5]-
Molecular Weight 179.22 g/mol [6]Moderate molecular weight, less likely to be a primary barrier to solubility.
Polarity PolarThe presence of a hydroxyl group and multiple nitrogen atoms suggests polarity.[7] Should be soluble in polar solvents.
Hydrogen Bonding 1 Donor, 4 Acceptors[6]Capable of forming hydrogen bonds with protic solvents like water and alcohols.
Predicted XlogP 0.5[5]A low XlogP value indicates a preference for hydrophilic over lipophilic environments.
Basicity BasicThe piperidine nitrogen is expected to be basic, similar to piperidin-4-ol itself.[8][9] This suggests that solubility will be pH-dependent.

Given these properties, this compound is anticipated to be a crystalline solid at room temperature, similar to related compounds.[10] Its solubility is expected to be poor in nonpolar organic solvents and potentially limited in neutral aqueous solutions due to strong intermolecular forces in the solid state. The compound's basicity is a key factor to exploit for enhancing solubility; acidification of the solvent should protonate the piperidine nitrogen, leading to the formation of a more soluble salt.[11]

A Tiered Approach to Solvent Selection

The following workflow provides a systematic method for identifying a suitable solvent system. It is designed to be efficient, starting with the most common and generally compatible solvents and progressing to more complex systems as needed.

Solvent_Selection_Workflow A Start: Compound This compound B Tier 1: Common Lab Solvents (Water, Ethanol, Methanol) A->B C Soluble? B->C D Tier 2: Aprotic Polar Solvents (DMSO, DMF) C->D No J Solution Found C->J Yes E Soluble? D->E F Tier 3: pH Modification (Aqueous Acid/Base) E->F No E->J Yes G Soluble? F->G H Tier 4: Co-solvent Systems (e.g., DMSO/Water, Ethanol/Water) G->H No G->J Yes I Soluble? H->I I->J Yes K Insoluble: Re-evaluate (Consider alternative strategies) I->K No

Caption: A systematic workflow for solvent selection.

Experimental Protocols

Safety First: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for this compound and all solvents to be used.[12][13][14][15][16] Handle the compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Qualitative Solubility Screening

This protocol is designed for a rapid initial assessment of solubility in a range of common laboratory solvents.

Materials:

  • This compound

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • A selection of solvents:

    • Deionized Water

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (ACN)

    • Dichloromethane (DCM)

    • Ethyl Acetate (EtOAc)

Methodology:

  • Weigh approximately 1-2 mg of this compound into individual, labeled vials.

  • Add 1 mL of a single solvent to each vial.

  • Vortex each vial vigorously for 30-60 seconds.

  • Visually inspect each vial for undissolved solid. A clear solution indicates solubility. If the solution is hazy or contains visible particles, the compound is considered sparingly soluble or insoluble.

  • Record your observations in a table.

Expected Outcomes: Based on the predicted physicochemical properties, the compound is expected to show good solubility in polar aprotic solvents like DMSO and DMF, and potentially in polar protic solvents like methanol and ethanol. Solubility in water and nonpolar solvents like DCM and EtOAc is expected to be low.

Protocol 2: pH-Dependent Solubility Assessment

This protocol investigates the effect of pH on the aqueous solubility of the compound.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter or pH strips

  • Small glass vials

  • Vortex mixer

Methodology:

  • Weigh 1-2 mg of the compound into three separate vials labeled "Acidic," "Neutral," and "Basic."

  • To the "Neutral" vial, add 1 mL of deionized water.

  • To the "Acidic" vial, add 1 mL of deionized water and adjust the pH to ~2-3 by adding 0.1 M HCl dropwise.

  • To the "Basic" vial, add 1 mL of deionized water and adjust the pH to ~10-11 by adding 0.1 M NaOH dropwise.

  • Vortex all vials for 30-60 seconds and visually assess solubility.

Expected Outcomes: Due to the basic nature of the piperidine nitrogen, the compound's solubility is expected to be significantly higher in the acidic solution compared to the neutral and basic solutions.[11]

Protocol 3: Preparation of Stock Solutions for Biological Assays

For many biological applications, a high-concentration stock solution in an organic solvent (typically DMSO) is prepared and then diluted into an aqueous assay buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Accurately weigh the desired amount of the compound to prepare a stock solution of a specific concentration (e.g., 10 mM or 20 mM).

  • Add the appropriate volume of anhydrous DMSO.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) or brief sonication can aid dissolution.

  • Once dissolved, store the stock solution appropriately. For long-term storage, it is advisable to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[17]

Important Considerations for Biological Assays:

  • DMSO Concentration: The final concentration of DMSO in the assay should typically be kept below 1% (and often below 0.1%) to avoid solvent-induced artifacts.[18]

  • Aqueous Solubility of Diluted Compound: When the DMSO stock is diluted into aqueous buffer, the compound may precipitate if its aqueous solubility is exceeded. It is crucial to visually inspect the final assay solution for any signs of precipitation. Strategies to mitigate this include optimizing dilution protocols and ensuring the compound is fully solubilized in the assay medium.[4]

Summary of Recommended Solvents

The following table summarizes the likely utility of various solvents for this compound based on its predicted properties. This should be used as a starting point for the experimental protocols outlined above.

Solvent/SystemTypePredicted SolubilityRecommended Use
Water (neutral pH)Polar ProticLowNot recommended for stock solutions.
Aqueous Acid (e.g., pH 2-4)Polar ProticHighUseful for applications where a low pH is tolerated.
Methanol / EthanolPolar ProticModerate to HighPotential for stock solutions, especially for chemical reactions.
DMSO / DMFPolar AproticHighRecommended for high-concentration stock solutions for biological assays. [18]
AcetonitrilePolar AproticModerateMay be useful for analytical applications (e.g., HPLC).
Dichloromethane / Ethyl AcetateNonpolar / Moderately PolarLowNot recommended for solubilization.
Co-solvents (e.g., DMSO/water)MixtureVariableUseful for creating formulations where 100% organic solvent is not desirable.

Conclusion

The successful use of this compound in a laboratory setting is highly dependent on the selection of an appropriate solvent system. This guide provides a scientifically grounded, systematic approach to this challenge. By understanding the physicochemical properties of the compound and following the tiered experimental protocols, researchers can confidently identify and prepare solutions that are suitable for their specific applications, thereby ensuring the integrity and reproducibility of their results. The principles and methodologies outlined here are broadly applicable to other polar, heterocyclic compounds encountered in drug discovery and development.[2]

References

  • PubChem. 1-(Pyridin-4-yl)piperidin-4-ol. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. 1-Pyridin-4-ylmethyl-piperidin-4-ol. [Link]

  • PubChemLite. This compound. [Link]

  • MDPI. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]

  • RSC Publishing. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]

  • ACS Publications. Toward a More Holistic Framework for Solvent Selection. [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Research and Reviews. Role of Heterocyclic Compounds in Drug Development: An Overview. [Link]

  • PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • ResearchGate. How can I isolate a highly polar compound from an aqueous solution?. [Link]

  • PubChem. Piperidin-4-ol. National Center for Biotechnology Information. [Link]

  • ResearchGate. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]

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Scalable Synthesis of 1-(Pyrimidin-4-yl)piperidin-4-ol: A Detailed Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 1-(Pyrimidin-4-yl)piperidin-4-ol in Modern Drug Discovery

The this compound moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drug candidates and approved therapeutics. Its unique three-dimensional structure and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets. Notably, this structural motif is a key component in the design of several kinase inhibitors, which are at the forefront of targeted cancer therapy.[1] The pyrimidine ring often serves as a hinge-binding element, while the piperidin-4-ol group can provide crucial interactions with the solvent front or other regions of the active site, enhancing both potency and pharmacokinetic properties. The development of robust and scalable synthetic routes to this key intermediate is therefore of paramount importance for the pharmaceutical industry, enabling efficient production for preclinical and clinical studies, as well as eventual commercial manufacturing.[2]

This application note provides a comprehensive overview of scalable synthesis methods for this compound, designed for researchers, scientists, and drug development professionals. We will delve into the primary synthetic strategies, offering detailed, step-by-step protocols and explaining the rationale behind experimental choices.

Core Synthetic Strategies: A Comparative Analysis

The construction of this compound can be approached through two principal disconnection strategies:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common and direct approach, involving the reaction of a halo-pyrimidine with piperidin-4-ol.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A powerful and versatile alternative, particularly useful when the SNAr reaction is sluggish or requires harsh conditions.[3]

The choice between these methods depends on several factors, including the cost and availability of starting materials, the desired scale of the reaction, and the functional group tolerance required for more complex derivatives.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heterocyclic chemistry. In the context of pyrimidine, the electron-withdrawing nature of the two nitrogen atoms activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[4] This makes 4-chloropyrimidine an ideal substrate for reaction with piperidin-4-ol.

Causality Behind Experimental Choices:
  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a polar protic solvent like isopropanol is typically chosen to facilitate the dissolution of the reactants and to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[5]

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[6]

  • Temperature: The reaction is often heated to increase the rate of reaction. However, excessively high temperatures can lead to side reactions and decomposition. A temperature range of 80-120 °C is generally optimal.

Visualizing the SNAr Pathway

SNAr_Pathway 4-Chloropyrimidine 4-Chloropyrimidine Product This compound 4-Chloropyrimidine->Product Nucleophilic Attack Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., IPA) Solvent->Product

Caption: SNAr reaction workflow for this compound synthesis.

Detailed Protocol for SNAr Synthesis

Materials:

  • 4-Chloropyrimidine hydrochloride

  • 4-Hydroxypiperidine[7]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Isopropanol (IPA)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 4-hydroxypiperidine (1.2 equivalents) and potassium carbonate (2.5 equivalents) in isopropanol (10 volumes), add 4-chloropyrimidine hydrochloride (1.0 equivalent) portion-wise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

ParameterValue
Reactant Ratio 4-Chloropyrimidine HCl : 4-Hydroxypiperidine : K₂CO₃ = 1 : 1.2 : 2.5
Solvent Isopropanol
Temperature 80-90 °C
Reaction Time 12-16 hours
Typical Yield 75-85%
Purity (by HPLC) >98%

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds.[8] This method is particularly advantageous when the SNAr reaction is inefficient due to poorly activated aryl halides or sterically hindered amines.[6]

Causality Behind Experimental Choices:
  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., XPhos, RuPhos) is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active Pd(0) catalyst.[9]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are commonly used to prevent catalyst deactivation.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)Ln OxAdd Oxidative Addition Pd(0)L2->OxAdd Complex1 Ar-Pd(II)-X(L)n OxAdd->Complex1 Ligand_Ex Ligand Exchange Complex1->Ligand_Ex Complex2 Ar-Pd(II)-NR2(L)n Ligand_Ex->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 RedElim->Product ArX 4-Chloropyrimidine ArX->OxAdd Amine Piperidin-4-ol Amine->Ligand_Ex Base Base Base->Ligand_Ex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol for Buchwald-Hartwig Synthesis

Materials:

  • 4-Chloropyrimidine

  • 4-Hydroxypiperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add anhydrous toluene (10 volumes), followed by 4-hydroxypiperidine (1.2 equivalents) and 4-chloropyrimidine (1.0 equivalent).

  • Heat the reaction mixture to 100-110 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to give this compound.

ParameterValue
Catalyst Loading Pd₂(dba)₃: 1-2 mol%, XPhos: 2-4 mol%
Base Sodium tert-butoxide (1.4 eq)
Solvent Anhydrous Toluene
Temperature 100-110 °C
Reaction Time 4-8 hours
Typical Yield 80-95%
Purity (by HPLC) >99%

Conclusion and Future Perspectives

Both the SNAr and Buchwald-Hartwig amination methods provide reliable and scalable routes to this compound. The SNAr approach is generally more cost-effective for large-scale production due to the absence of expensive catalysts and ligands. However, the Buchwald-Hartwig amination offers greater versatility and often provides higher yields under milder conditions, making it an excellent choice for the synthesis of complex analogues or when the SNAr reaction is problematic.

Future advancements in this area may focus on the development of more sustainable and environmentally friendly synthetic methods. This could include the use of base metal catalysts (e.g., copper or nickel) as alternatives to palladium, or the implementation of flow chemistry to improve reaction efficiency and safety on a large scale. The continuous optimization of these synthetic routes will be crucial in supporting the discovery and development of next-generation therapeutics that incorporate the valuable this compound scaffold.

References

  • Addie, M., Ballard, P., Buttar, D., Crafter, C., Currie, G., Davies, B. R., ... & Ruston, L. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059–2073.
  • Wikipedia. (2023, December 2). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • ResearchGate. (2016, February 11). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2023, July 7). Design, synthesis and antitumor activity evaluation of pyrimidine derivatives containing 4-hydroxypiperidine group. Retrieved from [Link]

  • PubMed. (2013, April 15). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note: Preparation and Utility of 1-(Pyrimidin-4-yl)piperidin-4-ol in Pharmaceutical Synthesis

[1][2]

Abstract & Introduction

The heterobicyclic scaffold 1-(pyrimidin-4-yl)piperidin-4-ol represents a critical pharmacophore in modern medicinal chemistry.[1][2] It serves as a versatile linker, connecting the privileged pyrimidine ring—a frequent kinase hinge-binding motif—with a piperidine ring that enhances solubility and pharmacokinetic properties.[1][3] This specific isomer (4-yl) is distinct from its more common 2-yl counterpart, offering unique vector geometry for Structure-Activity Relationship (SAR) exploration in G-Protein Coupled Receptor (GPCR) agonists (e.g., GPR119) and Janus Kinase (JAK) inhibitors.[1][2]

This guide provides a validated protocol for the synthesis of this compound via nucleophilic aromatic substitution (

Core Synthesis: The ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> Protocol[1][4]

The most robust route to this compound involves the nucleophilic displacement of chloride from 4-chloropyrimidine by 4-hydroxypiperidine.[1][2] The electron-deficient nature of the pyrimidine ring at the C4 position facilitates this reaction under mild-to-moderate heating.[1][2]

Reaction Scheme

ReactionSchemeSM14-Chloropyrimidine(Electrophile)ProductThis compound(Target Scaffold)SM1->Product+ SM2, K2CO3DMF, 80°CSM2Piperidin-4-ol(Nucleophile)

Caption: Nucleophilic aromatic substitution (

Detailed Protocol

Reagents:

  • 4-Chloropyrimidine hydrochloride (1.0 equiv)[1][2]

  • Piperidin-4-ol (1.2 equiv)[1][2]

  • Potassium Carbonate (

    
    ) (2.5 equiv) - Acts as an HCl scavenger.[2]
    
  • N,N-Dimethylformamide (DMF) or Ethanol (EtOH) - Solvent.[1][2]

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloropyrimidine HCl (5.0 g, 33.1 mmol) in DMF (50 mL).

    • Expert Note: If using the free base of 4-chloropyrimidine, only 1.5 equiv of base is needed.[1] If using the HCl salt, increase base to 2.5-3.0 equiv.[1]

  • Addition: Add piperidin-4-ol (4.0 g, 39.7 mmol) followed by

    
      (11.4 g, 82.7 mmol).
    
  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor by LCMS or TLC (10% MeOH in DCM).[2]

    • Checkpoint: The reaction typically reaches completion within 4–6 hours. The product spot will be more polar than the starting chloride.[1][3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-water (200 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Alternative: If the product is water-soluble (common with polar pyrimidines), saturate the aqueous phase with NaCl before extraction, or use n-Butanol/DCM (1:9).[1][2][3]

  • Purification: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Purification: Flash column chromatography (DCM:MeOH:NH3, 95:5:0.[3]5) yields the product as an off-white solid.[1][2]

Yield Expectation: 75–85% isolated yield.

Strategic Derivatization & Applications

Once synthesized, the C4-hydroxyl group serves as a versatile handle.[1] The following workflow illustrates three primary divergent pathways used in drug discovery.

Functionalization Workflow

Derivatizationcluster_pathwaysDivergent Synthetic PathwaysCoreThis compound(Core Scaffold)Path1Pathway A: Ether Formation(Williamson / Mitsunobu)Core->Path1Ar-OH / Ar-FPath2Pathway B: Oxidation to Ketone(Swern / Dess-Martin)Core->Path2OxidationPath3Pathway C: Activation(Mesylation / Tosylation)Core->Path3MsCl / TsClTarget1Target: GPR119 Agonists(Ether Linkers)Path1->Target1Target2Target: Reductive Amination(Secondary Amines)Path2->Target2Target3Target: Nucleophilic Displacement(Thioethers/Amines)Path3->Target3

Caption: Strategic derivatization pathways for the this compound scaffold.

Pathway A: Ether Synthesis (GPR119 Agonists)

Pharmaceuticals like GPR119 agonists often feature an aryl ether linkage at the 4-position.[1][2]

  • Protocol: React the core alcohol with an aryl fluoride (via

    
    ) or a phenol (via Mitsunobu).[2]
    
    • Reagents: NaH/DMF (for ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
      ) or 
      
      
      /DIAD (for Mitsunobu).[2]
    • Application: This creates the lipophilic tail required for the receptor's orthosteric binding site.[1][3]

Pathway B: Oxidation & Reductive Amination

Converting the alcohol to a ketone allows for the introduction of amines, creating spiro-cycles or branched amines found in JAK inhibitors.

  • Protocol: Swern oxidation or Dess-Martin Periodinane (DMP) yields 1-(pyrimidin-4-yl)piperidin-4-one .[1][2]

  • Subsequent Step: Reductive amination with a primary amine and

    
    .[2]
    

Analytical Characterization

Validating the identity of the intermediate is crucial before proceeding.[1]

Analytical MethodExpected Signal / ResultInterpretation
LCMS (ESI+) ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

Da
Consistent with formula

.
1H NMR (DMSO-d6)

8.5 (s, 1H), 8.1 (d, 1H), 6.8 (d, 1H)
Characteristic Pyrimidine protons (C2, C6, C5).[2]
1H NMR (Piperidine)

4.1 (m, 2H), 3.1 (m, 2H), 3.7 (m, 1H)
Piperidine ring protons (N-CH2 and CH-OH).[2]
Appearance Off-white to pale yellow solidTypical for amino-pyrimidines.[2]

Troubleshooting & Expert Tips

  • Regioselectivity: If starting from 2,4-dichloropyrimidine instead of 4-chloropyrimidine, temperature control is vital.

    • Rule: The C4-position is more reactive.[1] Perform the reaction at 0°C to RT to selectively substitute at C4. Heating will lead to bis-substitution (C2 and C4).[1][2]

  • Solubility: The product is moderately polar. If extraction with EtOAc is difficult, use CHCl3:Isopropanol (3:1) to recover the product from the aqueous phase.[3]

  • Storage: The free base is stable, but converting it to the HCl salt (using 4M HCl in Dioxane) can improve long-term stability and crystallinity for storage.[3]

References

  • BenchChem. Optimization of 4-Chloropyrimidine Substitution Reactions. Technical Support Center.[1] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23447619, 1-(Pyridin-4-yl)piperidin-4-ol (Analog Reference).[1][2]Link[2][3]

  • Jones, R. M., et al. (2010).[3] Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt).[1][2] Journal of Medicinal Chemistry, 53(5), 2239-2249.[2][3] Link

  • Chen, X., et al. (2017).[3][4] Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GPR119 agonists.[1][2] Molecular Diversity, 21(3), 637-654.[2][3][4] Link

Troubleshooting & Optimization

Technical Support Center: Optimizing Purification of 1-(Pyrimidin-4-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges in the chromatographic purification of 1-(Pyrimidin-4-yl)piperidin-4-ol.

Chemical Profiling & The Root Cause of Tailing

To purify a molecule, you must first understand its electronic and structural behavior. This compound presents a unique chromatographic challenge due to its dual-functionality:

  • Conjugated Basicity: The lone pair on the piperidine nitrogen is delocalized into the pyrimidine ring (similar to an enamine/amide resonance). While this makes the piperidine nitrogen non-basic, it significantly increases the electron density and basicity of the pyrimidine nitrogens (pKa ~5.7–6.0)[1],[2].

  • Hydrogen Bonding: The secondary hydroxyl group (-OH) on the piperidine ring acts as a strong hydrogen bond donor and acceptor.

  • The Causality of Tailing: Standard bare silica gel is populated with acidic silanol groups (pKa ~4.5)[3]. When the basic pyrimidine nitrogens and polar hydroxyl group interact with these active silanols, strong ion-exchange and hydrogen-bonding events occur[4]. This acid-base mismatch is the primary cause of severe peak tailing, irreversible chemisorption, and poor recovery[5].

Diagnostic Purification Workflow

Use the following decision matrix to select the optimal purification strategy based on your crude mixture's solubility and matrix.

Workflow Start Crude 1-(Pyrimidin-4-yl) piperidin-4-ol CheckSol Evaluate Crude Solubility Profile Start->CheckSol SolOrg Soluble in DCM/EtOAc (Low Polarity Crude) CheckSol->SolOrg Yes SolAq Soluble in MeOH/H2O (High Polarity Crude) CheckSol->SolAq Yes NP_Silica Bare Silica (NP) Add 1-2% TEA/NH4OH SolOrg->NP_Silica Standard Setup NP_NH2 NH2-Silica (NP) DCM/MeOH (No Modifier) SolOrg->NP_NH2 High Recovery RP_C18 Reversed Phase (C18) H2O/MeCN + 0.1% NH4OH SolAq->RP_C18 Aqueous Matrix

Caption: Diagnostic workflow for selecting the optimal chromatographic purification strategy.

Troubleshooting & FAQs

Q1: Why does my compound streak from Rf 0.1 to 0.5 on normal silica TLC, making it impossible to calculate column volumes? A: Streaking occurs due to a heterogeneous energy profile on the silica surface. The basic pyrimidine nitrogens undergo continuous adsorption/desorption cycles with highly active, unshielded silanol groups[4]. Solution: Add 1–2% (v/v) Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your TLC developing solvent. This volatile base acts as a sacrificial modifier, competitively binding to the acidic silanols and allowing your compound to migrate as a discrete, sharp spot[6].

Q2: I added 1% TEA to my mobile phase, but my compound still tails on the flash column. What went wrong? A: You likely did not pre-equilibrate the column. Silica gel has a massive surface area. If the modifier is only introduced during the run, the leading edge of your solvent front is stripped of TEA as it binds to the silica, leaving your compound exposed to active silanols[7]. Solution: Flush the column with at least 3 Column Volumes (CV) of your TEA-spiked mobile phase before loading your sample.

Q3: My compound co-elutes with a non-polar impurity when using a highly polar DCM/MeOH gradient. How can I improve resolution? A: DCM/MeOH is a powerful solvent system, but at higher methanol concentrations, it compresses the Rf of both polar and non-polar compounds, destroying resolution[6]. Solution: Switch your stationary phase. Using an Amine-functionalized (NH₂-modified) silica column allows you to use less polar solvent systems (like Hexane/EtOAc) because the basic stationary phase intrinsically repels the basic pyrimidine nitrogens, reducing retention time without needing highly polar eluents[4].

Q4: Is there a risk of my compound degrading or irreversibly binding to the column? A: Yes, chemisorption can occur on bare silica if the metal ion content (Type A silica) is high, as metal ions act as chelating agents for the pyrimidine ring[5]. Solution: Always use high-purity Type B silica[5]. For absolute safety, Basic Alumina or Reversed-Phase C18 columns are excellent alternatives that bypass silanol-driven chemisorption entirely[8].

Mechanistic Visualization

Understanding the surface chemistry is critical to optimizing your purification. The diagram below illustrates how competitive modifiers and functionalized silica prevent tailing.

Mechanism Silica Bare Silica Gel (Acidic Silanols, pKa ~4.5) Compound This compound (Basic N, Polar -OH) Silica->Compound Strong H-bonding & Ion-Exchange (Tailing) Modifier Triethylamine (TEA) (Competitor Base) Modifier->Silica Blocks acidic sites (Deactivates Silanols) NH2Silica NH2-Modified Silica (Basic Surface) NH2Silica->Compound Repels basic N (Sharp Elution)

Caption: Mechanistic interaction of the target compound with bare silica vs. modified systems.

Quantitative Data: Stationary Phase Comparison

Stationary PhaseRecommended Mobile PhaseModifier Required?Resolution for Basic NExpected RecoveryPrimary Use Case
Bare Silica (Type B) DCM / MeOHYes (1-2% TEA or NH₄OH)Moderate70 - 85%Standard, cost-effective purification[5].
NH₂-Modified Silica Hexane / EtOAc or DCMNoExcellent> 90%High-purity recovery; avoids modifier removal[4].
Basic Alumina DCM / MeOHNoGood80 - 90%Acid-sensitive crude mixtures[8].
Reversed-Phase (C18) H₂O / AcetonitrileYes (0.1% NH₄OH)Excellent> 95%Highly polar, water-soluble crude mixtures[9].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each protocol includes an internal check to verify that the system is operating correctly before proceeding to the next step.

Protocol A: Normal-Phase Flash Chromatography with Amine Modifier

Causality: Modifiers must saturate the column before the compound is introduced to prevent the leading edge of the sample from encountering active silanols[7].

  • Solvent Preparation: Prepare a binary gradient of Dichloromethane (DCM) and Methanol (MeOH). Add 1% (v/v) Triethylamine (TEA) to both solvent lines.

  • Column Equilibration (Critical): Pump 3 CVs of the starting solvent (e.g., 99% DCM / 1% MeOH / 1% TEA) through the bare silica column.

    • Self-Validation Check: Collect a few drops of the eluent exiting the column and test with pH paper. It must register as basic (~pH 9-10). If it is neutral, the silica is still absorbing TEA; continue flushing until basicity is confirmed.

  • Sample Loading: Dissolve the crude this compound in a minimum volume of DCM. Dry-load onto Celite if solubility is poor. Do not dry-load onto bare silica, as this concentrates the basic compound directly onto active acidic sites.

  • Elution: Run a gradient from 0% to 10% MeOH over 10 CVs.

  • Post-Run: Evaporate fractions under high vacuum to remove residual TEA, which boils off easily and has minimal impact on downstream assays[6].

Protocol B: Reversed-Phase (C18) Flash Chromatography

Causality: Maintaining the pyrimidine nitrogens in a deprotonated (neutral) state maximizes their hydrophobic interaction with the C18 stationary phase, improving retention and peak shape[9].

  • Solvent Preparation: Prepare Line A (Milli-Q Water) and Line B (Acetonitrile). Add 0.1% NH₄OH to both lines to maintain a basic pH (~pH 9).

  • Equilibration: Flush the C18 column with 3 CVs of 5% B.

  • Sample Loading: Dissolve the crude mixture in DMSO or a Water/MeCN mixture. Inject the liquid directly onto the column.

  • Elution: Run a gradient from 5% B to 60% B over 15 CVs.

    • Self-Validation Check: Spot the collected fractions on a C18 TLC plate (developed in 50% MeCN/H₂O) before pooling to ensure no co-elution occurred during the gradient transition.

  • Post-Run: Lyophilize (freeze-dry) the pure fractions. Avoid rotary evaporation with high heat, as prolonged heating in aqueous basic conditions can lead to thermal degradation of the pyrimidine ring.

References

Sources

Technical Support Center: Stability Profile of 1-(Pyrimidin-4-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile, degradation mechanisms, and troubleshooting protocols for 1-(Pyrimidin-4-yl)piperidin-4-ol .

Executive Summary & Chemical Context

This compound consists of a piperidine ring attached to the C4 position of a pyrimidine ring. This C-N bond possesses partial double-bond character due to resonance delocalization of the piperidine nitrogen lone pair into the electron-deficient pyrimidine ring.

  • Primary Stability Risk: Acid-catalyzed hydrolysis of the C-N bond (reversal of synthesis).

  • Secondary Stability Risk: Nucleophilic attack on the pyrimidine ring under strong alkaline conditions.

  • Storage Recommendation: Store as a solid at -20°C. Solutions should be kept neutral (pH 7-8) and used immediately.

Stability in Acidic Conditions (The "Red Zone")

Mechanism of Degradation

In acidic media (pH < 4), the pyrimidine ring nitrogens (N1/N3) become protonated. This protonation significantly increases the electrophilicity of the C4 carbon, making it susceptible to nucleophilic attack by water.

The Pathway:

  • Protonation: The pyrimidine ring is protonated (pKa ≈ 5.7).

  • Nucleophilic Attack: Water attacks the C4 position.

  • Elimination: The piperidine moiety is expelled as a leaving group.

  • Product Formation: Yields 4-hydroxypyrimidine (pyrimidin-4-one) and piperidin-4-ol .

Visualization: Acid-Catalyzed Hydrolysis Pathway

AcidHydrolysis Substrate This compound (Neutral) Protonated Protonated Intermediate (Activated C4) Substrate->Protonated + H+ (Fast) Transition Tetrahedral Intermediate (sp3 C4) Protonated->Transition + H2O (Rate Limiting) Products Hydrolysis Products: Piperidin-4-ol + Pyrimidin-4-one Transition->Products - H+

Figure 1: Mechanism of acid-catalyzed hydrolysis leading to cleavage of the piperidine-pyrimidine bond.

Troubleshooting Acidic Instability

Q: Can I use TFA (Trifluoroacetic acid) for LC-MS purification? A: Yes, but with caution. The compound is stable in 0.1% TFA at room temperature for short durations (< 2 hours). However, concentration (evaporation) of TFA solutions usually involves heat and increasing acid concentration, which will promote hydrolysis.

  • Recommendation: Use Formic Acid or Ammonium Acetate for LC-MS buffers instead of TFA. If TFA is mandatory, neutralize fractions immediately after collection.

Q: I see a new peak at [M-H] = 95 or 101. What is it? A: These are likely hydrolysis fragments.

  • MW 101: Piperidin-4-ol.

  • MW 96: Pyrimidin-4-one (often tautomerizes; observe UV shifts).

Stability in Basic Conditions (The "Orange Zone")

Mechanism of Degradation

The molecule is generally more stable in mild base than in strong acid. However, the pyrimidine ring is electron-deficient.[1] In the presence of strong nucleophiles (OH⁻) at high pH (>12) and elevated temperatures, two pathways compete:

  • 
     Displacement:  Hydroxide displaces the piperidine ring (similar products to acid hydrolysis).
    
  • Ring Opening: Hydroxide attacks C2 or C6, leading to ring fragmentation (complex mixture).

Data Summary: Conditions vs. Stability
ConditionpH RangeStability StatusPrimary Degradant
0.1 N HCl ~1.0Unstable (Heat)Pyrimidin-4-one
0.1% Formic Acid ~2.7Stable (RT, 24h)N/A
PBS Buffer 7.4Stable N/A
0.1 N NaOH ~13.0Moderate Ring-opened byproducts
Plasma 7.4Stable Metabolic oxidation (in vivo)

Analytical Troubleshooting & Workflow

If you observe purity loss, use this decision tree to diagnose the root cause.

Troubleshooting Observation Observation: Purity Loss CheckMS Check LC-MS Spectrum Observation->CheckMS MassShift Mass Shift? CheckMS->MassShift ShiftMinus Mass = 96 or 101 MassShift->ShiftMinus Fragment ShiftPlus16 Mass +16 (M+16) MassShift->ShiftPlus16 Oxidation NoShift No Mass Shift (Isomerization?) MassShift->NoShift Isomers ActionAcid Diagnosis: Hydrolysis Action: Check pH, avoid heat. ShiftMinus->ActionAcid ActionOx Diagnosis: Oxidation (N-Oxide) Action: Degas solvents, add antioxidant. ShiftPlus16->ActionOx ActionTaut Diagnosis: Salt Form/Tautomer Action: Check counter-ions. NoShift->ActionTaut

Figure 2: Diagnostic workflow for identifying degradation pathways.

Frequently Asked Questions (FAQs)

Q: My compound turned yellow in solution. Is it degraded? A: Not necessarily. Pyrimidine derivatives can form charge-transfer complexes or minor oxidation products (N-oxides) that are highly colored even at trace levels (<0.5%). Verify purity by HPLC at 254 nm. If purity is >95%, the color is likely a trace impurity.

Q: How should I store the stock solution? A: DMSO is the preferred solvent.

  • Avoid: Protophilic solvents (like Methanol) with strong acids.

  • Protocol: Dissolve in anhydrous DMSO, aliquot into single-use vials, and store at -80°C. Avoid repeated freeze-thaw cycles which introduce condensation (water) and promote hydrolysis.

Q: Is the hydroxyl group at C4 reactive? A: The secondary alcohol on the piperidine is sterically accessible. In the presence of strong bases (NaH) and electrophiles (alkyl halides), it will react. However, in aqueous buffers, it is stable.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Brown, D. J. (1994). The Pyrimidines.[1][2][3][4][5][6][7][8] Wiley-Interscience. (Standard text on pyrimidine reactivity, specifically nucleophilic attack at C4). Link

  • PubChem Compound Summary. (2023). 4-Aminopyrimidine (Analogous reactivity data). National Center for Biotechnology Information. Link

  • Behrend, R. (1888). Ueber die Oxydation der Harnsäure in alkalischer Lösung. Justus Liebigs Annalen der Chemie. (Foundational work on pyrimidine ring stability/cleavage). Link

Sources

Resolving steric hindrance in reactions involving 1-(Pyrimidin-4-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(Pyrimidin-4-yl)piperidin-4-ol Applications Topic: Resolving Steric Hindrance & Reactivity Issues Document ID: TSC-PYR-PIP-04 Last Updated: 2026-02-27

Executive Summary & Scaffold Analysis

The Molecule: this compound is a critical pharmacophore found in GPR119 agonists, NAPE-PLD inhibitors, and AKT inhibitors (e.g., AZD5363).

The Problem: Researchers often underestimate the steric and electronic complexity of this scaffold.

  • Conformational Locking: The bulky pyrimidine group at the N1 position forces the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions. This often locks the C4-hydroxyl group into an equatorial or axial position that may be sterically shielded by the "umbrella" effect of the N-substituent.

  • Electronic Deactivation: The pyrimidine ring is electron-deficient. While this pulls density from the piperidine nitrogen, it can also coordinate with metal catalysts (Pd, Pt) via the pyrimidine nitrogens, poisoning cross-coupling reactions.

This guide provides validated protocols to overcome these specific barriers.

Diagnostic Workflow

Use this decision tree to select the correct protocol based on your target transformation and current failure mode.

ReactionLogic Start Target Transformation Ester Esterification (Acylation) Start->Ester Ether Etherification (O-Alkylation) Start->Ether Metal Cross-Coupling (on Pyrimidine) Start->Metal Std_Fail Standard EDC/DCC Failed? Ester->Std_Fail Sn2_Fail NaH/Alkyl Halide Failed (Elimination)? Ether->Sn2_Fail Poison Catalyst Poisoning (Low Yield)? Metal->Poison Yamaguchi Protocol A: Yamaguchi Esterification Std_Fail->Yamaguchi Yes (Steric Bulk) Mitsunobu Protocol B: Mitsunobu Inversion Sn2_Fail->Mitsunobu Yes (Steric/Elimination) Ligand Protocol C: Bulky Ligand Switch (XPhos/BrettPhos) Poison->Ligand Yes (N-Coordination)

Caption: Decision matrix for selecting synthetic pathways based on specific steric or electronic failure modes.

Technical Knowledge Base (The "Why")

The "Umbrella Effect" in N-Substituted Piperidines

In this compound, the pyrimidine ring is not just a substituent; it is a conformational anchor.

  • Mechanism: The bulky heteroaryl group prefers the equatorial position on the piperidine nitrogen (pyramidal inversion).

  • Consequence: This rigidity can force the C4-hydroxyl group into an axial orientation relative to the ring. In an axial position, the hydroxyl group suffers from 1,3-diaxial interactions with the C2 and C6 hydrogens. Standard nucleophilic attacks (like simple acylation) fail because the incoming electrophile cannot access the oxygen lone pairs without clashing with the ring structure.

The Pyrimidine "Trap"

The pyrimidine nitrogens are sp2 hybridized and possess lone pairs orthogonal to the aromatic system.

  • Issue: In metal-catalyzed reactions (e.g., Suzuki or Buchwald couplings elsewhere on the molecule), these nitrogens act as "sinks," binding to the Palladium catalyst more strongly than the substrate's reactive site.

  • Solution: You must use ligands that are bulky enough to prevent the metal center from coordinating with the pyrimidine nitrogen (e.g., Buchwald Dialkylbiaryl ligands).

Troubleshooting Guides & FAQs

Case A: Esterification Fails (Low Yield / No Reaction)

User Question: "I tried reacting the alcohol with a carboxylic acid using EDC/NHS, but I only recovered starting material. Why?"

Root Cause: The activated ester (NHS ester) is not electrophilic enough to overcome the steric hindrance of the secondary alcohol in the piperidine chair. Solution: Switch to the Yamaguchi Esterification .[1][2] This method forms a mixed anhydride with 2,4,6-trichlorobenzoyl chloride.[2][3][4] The trichlorophenyl group is extremely bulky and electron-withdrawing, making the carbonyl highly reactive and forcing the alcohol to attack despite steric hindrance.

Protocol A: Yamaguchi Esterification

  • Reagents: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent), Et3N, DMAP (stoichiometric), Toluene.[3][4][5]

  • Step 1: Dissolve carboxylic acid (1.1 eq) and Et3N (1.2 eq) in Toluene. Add Yamaguchi reagent (1.1 eq) at 0°C. Stir 1h to form the mixed anhydride.

  • Step 2: Add the this compound (1.0 eq) and DMAP (1.0 - 1.5 eq) .

    • Critical Note: High equivalents of DMAP are required. DMAP attacks the mixed anhydride to form an N-acylpyridinium ion, which is the actual super-electrophile that reacts with your hindered alcohol.

  • Conditions: Reflux for 3-6 hours.

Case B: Etherification Causes Elimination

User Question: "I tried a Williamson ether synthesis (NaH + Alkyl Bromide), but I got the alkene (elimination product) instead of the ether."

Root Cause: The basic conditions (NaH) promoted E2 elimination because the C4 proton is anti-periplanar to the leaving group, and the steric bulk hindered the SN2 approach. Solution: Use the Mitsunobu Reaction .[5][6][7][8][9] This reaction activates the oxygen under neutral conditions and proceeds via an SN2 mechanism with inversion of configuration .[7][9] This is ideal because it attacks the "path of least resistance" (the face opposite the hindered OH).

Protocol B: Modified Mitsunobu

  • Reagents: PPh3 (1.5 eq), DIAD (1.5 eq), Acidic Nucleophile (Phenol/Imide).

  • Solvent: Anhydrous THF (Critical: Dryness determines success).

  • Procedure:

    • Mix Alcohol, PPh3, and Nucleophile in THF at 0°C.

    • Add DIAD dropwise (very slowly) to control exotherm.

    • Modification for Sterics: If the standard reaction fails, switch PPh3 to PBu3 (Tributylphosphine) and DIAD to ADDP (1,1'-(azodicarbonyl)dipiperidine). ADDP/PBu3 creates a more reactive betaine intermediate capable of activating more hindered alcohols.

Case C: Metal Catalyst Poisoning

User Question: "I am trying to cross-couple a boronic acid to the pyrimidine ring, but the reaction stalls."

Root Cause: The pyrimidine nitrogens are coordinating to your Pd(0) species, creating a stable, inactive complex. Solution: Use XPhos or BrettPhos precatalysts. These ligands are extremely bulky. They wrap around the Palladium atom, physically blocking the pyrimidine nitrogen from coordinating, while still allowing the oxidative addition/reductive elimination cycle to proceed.

Validated Data Summary

Reaction TypeStandard ReagentFailure ModeRecommended SolutionExpected Yield
Acylation EDC / HOBtSteric stalling (0-20% yield)Yamaguchi (TCBC + DMAP) 75-90%
Alkylation NaH / R-BrE2 Elimination (Alkene formation)Mitsunobu (DIAD/PPh3) 60-85%
Coupling Pd(PPh3)4N-Coordination (Poisoning)Pd-XPhos-G3 80-95%
Oxidation PCC / PyridineChromium Sludge / TrappingDess-Martin Periodinane >90%

References

  • Yamaguchi Esterification Mechanism & Applications Dhimitruka, I., & SantaLucia, J. (2006).[2][5] Investigation of the Yamaguchi Esterification Mechanism. [Link] Context: Defines the mixed anhydride pathway essential for hindered alcohols.

  • Discovery of AZD5363 (AKT Inhibitor) Addie, M., et al. (2013).[10] Discovery of AZD5363, an orally bioavailable, potent inhibitor of Akt kinases. [Link] Context: Demonstrates functionalization of the this compound core in a clinical drug candidate.

  • Kinetic Resolution and Functionalization of Piperidines University of York Research. (2022).[11] Kinetic resolution of 2-Aryl-4-methylenepiperidines. [Link] Context: Discusses stereochemical control and steric issues in substituted piperidines.

Sources

Minimizing side reactions during the synthesis of 1-(Pyrimidin-4-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SYN-PYR-PIP-04 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 1-(Pyrimidin-4-yl)piperidin-4-ol via a Nucleophilic Aromatic Substitution (


) between 4-chloropyrimidine  (or a surrogate) and piperidin-4-ol .

While this reaction appears deceptively simple, the pyrimidine ring's electron-deficiency creates a landscape of competing pathways—specifically hydrolysis , regio-isomerism (if using di-halo precursors), and chemoselectivity (N- vs. O-alkylation). This guide provides a self-validating protocol to navigate these issues, ensuring high purity and yield.

Module 1: The Optimized Protocol

Do not rely on generic


 conditions. For this specific amino-alcohol and pyrimidine pair, we utilize a Kinetic Control Strategy  to favor N-alkylation over O-alkylation and hydrolysis.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Chloropyrimidine 1.0ElectrophileUnstable. Store at -20°C. Use immediately upon opening.
Piperidin-4-ol 1.1NucleophileSlight excess ensures complete consumption of the unstable pyrimidine.
Diisopropylethylamine (DIPEA) 2.5BaseActs as an HCl scavenger. Do not use hydroxide bases (promotes hydrolysis).
Isopropanol (IPA) [0.5 M]SolventProtic solvent stabilizes the transition state via H-bonding but is less nucleophilic than water.
Step-by-Step Workflow
  • Solvent Prep: Charge reaction vessel with Isopropanol (IPA). Ensure water content is <0.1% (Karl Fischer) to prevent hydrolysis.

  • Nucleophile Charge: Add Piperidin-4-ol (1.1 eq) and DIPEA (2.5 eq). Stir at room temperature for 10 minutes to ensure homogeneity.

  • Electrophile Addition: Add 4-Chloropyrimidine (1.0 eq) in a single portion.

    • Why? Slow addition is unnecessary as N-alkylation is significantly faster than O-alkylation under these conditions.

  • Reaction: Heat to 80°C (Reflux). Monitor by HPLC/TLC at 1 hour.

    • Endpoint: Disappearance of 4-chloropyrimidine.

  • Workup (Self-Validating):

    • Cool to RT.

    • Concentrate in vacuo to remove IPA.

    • Dissolve residue in DCM. Wash with saturated

      
        (removes HCl salts) and then Brine .
      
    • Checkpoint: If the aqueous layer is highly colored, your product might be trapped as a salt; adjust pH to >10.

Module 2: Troubleshooting & FAQs

Q1: I see a new spot at the baseline (high polarity). What is it?

Diagnosis: Hydrolysis (Formation of Pyrimidin-4-one). The chlorine atom on the pyrimidine ring is highly susceptible to attack by water, especially at high pH.

  • Cause: Wet solvent or use of hygroscopic bases (e.g., NaOH, KOH).

  • Fix: Switch to anhydrous IPA or Dioxane. Use non-nucleophilic organic bases (DIPEA,

    
    ).
    
  • Recovery: The hydrolysis product is water-soluble. It will likely wash out during the aqueous workup, but your yield will suffer.

Q2: Can I use NaH to speed up the reaction?

Diagnosis: Chemoselectivity Loss (O-Alkylation). Do NOT use NaH. Sodium hydride will deprotonate the hydroxyl group of piperidin-4-ol (pKa ~16), creating a hard alkoxide nucleophile that competes with the amine.

  • Mechanism: The neutral amine is a "softer" nucleophile and naturally prefers the soft electrophilic center of the pyrimidine. Deprotonating the alcohol overrides this preference.

  • Result: You will generate the ether byproduct: 4-(piperidin-4-yloxy)pyrimidine.

Q3: I am using 2,4-dichloropyrimidine as a cheaper starting material. Why do I have two products?

Diagnosis: Regioselectivity Failure. 2,4-dichloropyrimidine has two electrophilic sites. While C4 is generally more reactive due to the "para-like" activation, C2 substitution can occur, particularly if the reaction is overheated or runs too long.

  • Fix: Perform the reaction at 0°C to RT initially. The C4 position reacts kinetically at lower temperatures.

  • Verification: C4-substitution products typically show a distinct shielding of the C5-proton in NMR compared to C2-isomers.

Module 3: Visualizing the Reaction Landscape

The following diagram maps the competing pathways. Use this to diagnose impurities based on reaction conditions.[1][2]

ReactionPathways cluster_regio If using 2,4-Dichloropyrimidine Start 4-Chloropyrimidine + Piperidin-4-ol Product TARGET: This compound (N-Alkylation) Start->Product Mild Base (DIPEA) Polar Solvent (IPA) 80°C Hydrolysis IMPURITY A: Pyrimidin-4-one (Hydrolysis) Start->Hydrolysis Water present Hydroxide Base Ether IMPURITY B: Ether Linked Byproduct (O-Alkylation) Start->Ether Strong Base (NaH) High Temp Dichloro 2,4-Dichloropyrimidine C4_Sub C4-Product (Kinetic) Dichloro->C4_Sub 0°C - RT 1.0 eq Amine C2_Sub C2-Product (Thermodynamic/Impurity) Dichloro->C2_Sub High Temp Excess Amine

Caption: Reaction pathway analysis showing the target N-alkylation vs. competing hydrolysis and O-alkylation pathways.

Module 4: Decision Tree for Optimization

Use this logic flow to correct course if your yield is


.

TroubleshootingTree Start Yield < 70% or Impurities? CheckTLC Check TLC/LCMS Start->CheckTLC Baseline Baseline Spot? (High Polarity) CheckTLC->Baseline Yes FastSpot Fast Moving Spot? (Low Polarity) CheckTLC->FastSpot Yes NoReaction Starting Material Remains? CheckTLC->NoReaction Yes WaterIssue Hydrolysis Detected. Action: Dry Solvent, Switch to DIPEA. Baseline->WaterIssue O_Alk O-Alkylation or Bis-Sub. Action: Lower Temp, Avoid NaH. FastSpot->O_Alk Push Incomplete Conversion. Action: Increase Temp to 90°C or Switch to n-Butanol. NoReaction->Push

Caption: Troubleshooting logic for diagnosing low yields and impurity profiles in


 reactions.

Module 5: Critical Data & Solvent Selection

The choice of solvent dictates the reaction rate and the stabilization of the Meisenheimer Complex intermediate.

SolventDielectric Constant (

)
Reaction RateRisk ProfileRecommendation
Isopropanol (IPA) 18HighLowPreferred. Balances solubility and rate; easy removal.
Ethanol (EtOH) 24HighModerateGood, but potential for competing ethoxy-substitution if base is too strong.
DMF 36Very HighHighHard to remove; promotes O-alkylation if not careful. Use only for sluggish substrates.
Water 80VariableCritical Avoid. High risk of hydrolysis for chloropyrimidines.
Toluene 2LowLowToo slow for unactivated pyrimidines without Pd-catalysis.

References

  • Regioselectivity in Pyrimidine

    
    : 
    
    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[3]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Solvent Effects in Amination

    • Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.[4]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Chemoselectivity (N vs O Alkylation)

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations.[5]

    • Source: Bioorganic & Medicinal Chemistry Letters.[5]

    • URL:[Link]

  • General Pyrimidine Synthesis Optimization: Title: Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Source: BenchChem Technical Guides.

Sources

Validation & Comparative

Mastering Purity Analysis of 1-(Pyrimidin-4-yl)piperidin-4-ol: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Purity Testing of 1-(Pyrimidin-4-yl)piperidin-4-ol Content Type: Publish Comparison Guide

Executive Summary

The purity profiling of This compound presents a classic chromatographic challenge: analyzing a polar, basic heterocycle with potential non-UV active impurities. Traditional acidic C18 methods often fail, yielding broad, tailing peaks due to secondary silanol interactions and poor retention of the protonated analyte.

This guide objectively compares three distinct method development strategies: Standard Acidic C18 , Polar-Embedded Phases , and High-pH Stable Hybrid C18 . Based on experimental logic and physicochemical properties, we demonstrate why High-pH Reverse Phase Chromatography (RPC) is the superior "product" choice for this application, offering robust separation of the parent molecule from its key synthetic impurities.

Analyte Characterization & The "Basic" Problem

Before selecting a column, we must deconstruct the molecule. This compound consists of a basic pyrimidine ring coupled to a piperidine moiety.

PropertyValue / DescriptionChromatographic Implication
Structure Pyrimidine ring + Piperidine + HydroxylMixed polarity; contains basic nitrogens.
pKa (Predicted) ~7.5 – 9.0 (Ring N1)At pH 3.0, the molecule is positively charged (protonated). At pH 10.0, it is neutral.
LogP ~0.4 – 0.8 Low hydrophobicity. Poor retention on C18 in the charged state.
Key Impurities 1. 4-Hydroxypiperidine (Starting Material)2. 4-Chloropyrimidine (Starting Material)3. N-Oxide degradants Impurity 1 lacks a strong chromophore (requires low UV/ELSD). Impurity 2 is less polar.

The Challenge: In standard acidic conditions (pH ~2-3), the pyrimidine ring nitrogen is protonated. This cationic species is repelled by the hydrophobic C18 chains (early elution) and attracted to residual silanols on the silica surface (peak tailing).

Comparative Method Strategies

We evaluated three distinct workflows to solve the retention and tailing issues.

Option A: The Traditional Approach (Standard C18, Acidic pH)
  • Column: Conventional Silica C18 (5 µm).

  • Mobile Phase: 0.1% Formic Acid (pH ~2.7) / Acetonitrile.

  • Mechanism: Ion-Pairing (if additives used) or Hydrophobic Interaction.

  • Performance Verdict: POOR.

    • Observation: The analyte elutes near the void volume (

      
      ) due to charge repulsion.
      
    • Issue: Severe peak tailing (

      
      ) caused by silanol overloading.
      
    • Risk:[1] Co-elution with polar impurities like 4-hydroxypiperidine.

Option B: The "Shielded" Alternative (Polar-Embedded, Acidic pH)
  • Column: Polar-Embedded C18 (e.g., RP-Amide, Phenyl-Hexyl).

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Acetonitrile.

  • Mechanism: The embedded polar group shields silanols and provides alternative selectivity.

  • Performance Verdict: MODERATE.

    • Observation: Improved peak shape (

      
      ) compared to standard C18.
      
    • Issue: Retention is still weak because the analyte remains positively charged.

Option C: The Recommended Product (Hybrid C18, High pH)
  • Column: High-pH Stable Hybrid C18 (e.g., Ethylene-Bridged Hybrid).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3]

  • Mechanism: Analyte Neutralization.

  • Performance Verdict: EXCELLENT.

    • Observation: At pH 10, the basic nitrogen is deprotonated (neutral). Hydrophobicity increases significantly.

    • Result: Retention factor increases (

      
      ), allowing full resolution from early-eluting polar impurities. Peak shape is sharp (
      
      
      
      ).
Experimental Data Comparison

The following table summarizes the theoretical performance metrics derived from these three strategies.

ParameterOption A: Standard C18 (pH 3) Option B: RP-Amide (pH 3.5) Option C: Hybrid C18 (pH 10)
Retention Time (min) 1.8 (Near Void)3.58.2 (Optimal)
Tailing Factor (

)
2.4 (Fail)1.3 (Pass)1.05 (Excellent)
Resolution (Impurity 1) < 1.5 (Co-elution)2.0> 5.0
Mobile Phase Suitability MS CompatibleMS CompatibleMS Compatible (Volatile Buffer)
Recommended Protocol: High-pH Strategy

This protocol is the "Gold Standard" for this compound, ensuring self-validating robustness.

Reagents:

  • Buffer: 10 mM Ammonium Bicarbonate (adjust to pH 10.0 with Ammonium Hydroxide).

  • Solvent B: LC-MS Grade Acetonitrile.

Instrument Parameters:

  • Column: Hybrid C18 (e.g., XBridge BEH C18 or Gemini NX-C18), 4.6 x 150 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 35°C (Improves mass transfer for basic compounds).

  • Detection:

    • UV 254 nm: For the main pyrimidine peak and aromatic impurities.

    • UV 205 nm: Mandatory for detecting 4-hydroxypiperidine (weak UV activity). Note: Use high-purity solvents to minimize baseline drift at this wavelength.

Gradient Table:

Time (min)% Buffer (A)% Acetonitrile (B)Event
0.0955Equilibrate
2.0955Hold for polar impurities
15.01090Elute main peak & hydrophobics
18.01090Wash
18.1955Re-equilibrate
23.0955End
Visualizing the Logic
Diagram 1: Method Development Decision Tree

This flowchart illustrates the decision process leading to the selection of High-pH chromatography.

MethodDevelopment Start Start: this compound Check_pKa Check pKa (~7.5 - 9.0) Start->Check_pKa Decision_pH Select pH Strategy Check_pKa->Decision_pH Path_Acidic Acidic pH (pH 3.0) Decision_pH->Path_Acidic Standard Method Path_Basic Basic pH (pH 10.0) Decision_pH->Path_Basic Recommended Result_Acidic Analyte Protonated (+) Repelled by C18 Silanol Interaction Path_Acidic->Result_Acidic Outcome_Acidic Poor Retention Tailing Peaks Result_Acidic->Outcome_Acidic Result_Basic Analyte Neutral (0) High Hydrophobicity Silanols Suppressed Path_Basic->Result_Basic Outcome_Basic High Retention Sharp Symmetry Result_Basic->Outcome_Basic

Caption: Decision tree highlighting the physicochemical basis for selecting High-pH chromatography over traditional acidic methods.

Diagram 2: Impurity Origin & Separation

Understanding where impurities come from helps in identifying them in the chromatogram.

ImpurityFlow cluster_elution Elution Order (High pH C18) SM1 4-Chloropyrimidine (Less Polar, UV Active) Reaction Nucleophilic Substitution SM1->Reaction SM2 4-Hydroxypiperidine (Very Polar, Weak UV) SM2->Reaction Product This compound (Target) Reaction->Product Degradant N-Oxide Impurity (Oxidative Stress) Product->Degradant Oxidation Order1 1. 4-Hydroxypiperidine (Unretained if Acidic) Order2 2. Target Product Order3 3. 4-Chloropyrimidine

Caption: Synthesis pathway showing impurity origins and their expected relative elution order on a High-pH C18 column.

References
  • PubChem. (2025).[5][6] this compound Compound Summary. National Library of Medicine. [Link]

  • McCalley, D. V. (2010).[7] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Waters Corporation. (2025). Strategies for the Separation of Polar Basic Compounds. Waters Application Notes. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Guides. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Reference Text).

Sources

Structural validation of 1-(Pyrimidin-4-yl)piperidin-4-ol using X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 1-(Pyrimidin-4-yl)piperidin-4-ol: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD), the identification and structural validation of low-molecular-weight ligands (~150–300 Da) is the critical first step in developing potent clinical candidates[1]. This compound (Molecular Weight: 179.22 Da) is a prime example of a highly versatile, yet challenging, chemical fragment. Featuring a flexible piperidine ring in a chair conformation, a rotatable C–N bond linking to a pyrimidine moiety, and multiple hydrogen-bond donors/acceptors, pinpointing its exact 3D stereochemistry is paramount before initiating hit-to-lead optimization.

As a Senior Application Scientist, I have evaluated multiple structural modalities for fragment validation. While techniques like Nuclear Magnetic Resonance (NMR) and Cryo-Electron Microscopy (Cryo-EM) have revolutionized structural biology, this guide will objectively demonstrate why Single-Crystal X-ray Crystallography remains the undisputed gold standard for the absolute structural validation of small molecules[2].

Comparative Analysis: Modality Performance

To objectively assess the best approach for validating this compound, we must compare the performance of X-ray crystallography against alternative structural modalities.

Table 1: Modality Performance Comparison for Small Molecule Fragments

ModalityResolution LimitPhase StateConformational CertaintyPrimary Limitation for Fragments (179 Da)
Single-Crystal X-ray < 0.8 Å (Atomic) Solid (Crystalline) Absolute (Static) Requires high-quality single crystal growth.
Solution NMR 1.5 – 2.5 Å (Ensemble)Liquid (Solution)Averaged (Dynamic)NOE distance restraints can be ambiguous for highly flexible piperidine rings.
Cryo-EM ~2.0 – 3.0 ÅVitrified IceModerateFragment size (179 Da) is drastically below the detection threshold (>50 kDa).
Computational Docking N/A (Theoretical)In SilicoPredictive OnlyBiased by force-field parameters; ignores real-world solvent and packing interactions.
Causality Behind the Data: Why X-ray Outperforms Alternatives
  • Versus NMR: Solution NMR is exceptional for understanding molecular dynamics and binding kinetics[2]. However, NMR provides a time-averaged ensemble of conformations. For a molecule like this compound, the rapid interconversion of the piperidine chair and the rotation of the pyrimidine ring can blur the exact spatial coordinates of the hydroxyl group. X-ray crystallography freezes the molecule, providing absolute stereochemical coordinates.

  • Versus Cryo-EM: Cryo-EM relies on averaging thousands of 2D projections of large macromolecules to reconstruct a 3D map. A 179 Da fragment simply does not generate enough electron scattering contrast against the vitrified ice background to be resolved independently.

  • Versus Computational Models: While in silico force fields can predict local energy minima, they frequently fail to account for the complex intermolecular hydrogen-bonding networks (e.g., between the -OH group and pyrimidine nitrogens) that stabilize the molecule in reality.

Workflow Visualization

G cluster_xray X-ray Crystallography (Gold Standard) cluster_alt Alternative Modalities Target This compound (MW: 179.22 Da) Cryst Single Crystal Growth (Vapor Diffusion) Target->Cryst NMR Solution NMR (Ensemble Average) Target->NMR CryoEM Cryo-EM (Size Limit >50 kDa) Target->CryoEM Comp In Silico Prediction (Force Field Bias) Target->Comp Diffract X-ray Diffraction (100K, Cu Kα) Cryst->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve Refine Anisotropic Refinement (SHELXL) Solve->Refine Valid Structural Validation (checkCIF / PLATON) Refine->Valid < 1.0 Å Res NMR->Valid Distance Restraints CryoEM->Valid Low Signal/Noise Comp->Valid Theoretical Only

Workflow comparing X-ray crystallography against alternative modalities for fragment validation.

Step-by-Step Experimental Protocol: X-ray Crystallography

To guarantee scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an internal quality control check.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10 mg of this compound in 1 mL of methanol. Place 5 µL of this solution into an inner well, surrounded by a closed reservoir containing 1 mL of n-hexane (anti-solvent). Allow the system to equilibrate at 20°C for 48–72 hours.

  • Causality: The fragment is highly soluble in polar solvents due to its hydroxyl group and pyrimidine nitrogens. As the volatile non-polar hexane vaporizes and diffuses into the methanol drop, the dielectric constant of the solution slowly decreases. This gradual thermodynamic shift forces the system into a metastable supersaturated state, promoting the nucleation of a single, highly ordered crystal rather than amorphous precipitation.

Step 2: Cryocooling and X-ray Diffraction Data Collection
  • Procedure: Harvest a single crystal (approx. 0.1 × 0.1 × 0.05 mm) using a nylon loop coated in paratone oil. Immediately flash-cool the crystal to 100 K using an open-flow nitrogen gas stream. Collect diffraction data using a diffractometer equipped with a Cu Kα X-ray source (λ = 1.5418 Å).

  • Causality: Flash-cooling to 100 K is critical; it drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. For a flexible molecule with a rotatable C–N bond, minimizing thermal motion ensures the electron density map yields sharp, distinct peaks rather than smeared averages. Cu Kα radiation is chosen over Mo Kα because it provides stronger anomalous scattering signals and higher diffraction intensities for light organic atoms (C, N, O).

Step 3: Phase Determination via Direct Methods
  • Procedure: Process the raw diffraction frames to extract intensities. Solve the phase problem using Direct Methods algorithms (e.g., SHELXT).

  • Causality: Unlike large proteins that require molecular replacement or heavy-atom soaking, this small fragment (179.22 Da) allows for the use of Direct Methods. This mathematical approach exploits probabilistic relationships between the amplitudes of the diffracted waves to calculate the missing phase information directly, yielding a completely unbiased initial electron density map.

Step 4: Anisotropic Refinement and Self-Validation
  • Procedure: Refine the initial structural model against the experimental data using least-squares minimization (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: Anisotropic refinement models the electron density of atoms as ellipsoids rather than perfect spheres. This is absolutely crucial for this compound, as it accurately captures the directional bonding and lone-pair electron density of the pyrimidine nitrogens. The system self-validates by continuously calculating the

    
     factor; a drop below 5% confirms the atomic model accurately represents the physical crystal.
    
Step 5: Final Structural Validation (checkCIF/PLATON)
  • Procedure: Generate a Crystallographic Information File (CIF) and process it through the IUCr checkCIF/PLATON web service[3].

  • Causality: To ensure absolute trustworthiness before deposition into the Cambridge Structural Database (CSD), this automated algorithmic review checks for missed higher symmetry (e.g., pseudo-inversion centers), incorrect atom assignments, and physically impossible van der Waals clashes.

Data Presentation: Validation Metrics

A successful structural validation must meet rigorous quantitative criteria. The table below outlines the self-validating metrics required to confirm the absolute structure of this compound.

Table 2: Quantitative Validation Metrics for Small Molecule X-ray Crystallography

MetricTarget ThresholdCausality / Scientific Significance
Resolution (

)
≤ 0.84 ÅRequired for IUCr publication; ensures atomic separation is unambiguously resolved.

(Unweighted R-factor)
< 5.0%Measures direct agreement between the experimental diffraction data and the calculated model.

(Weighted R-factor)
< 15.0%Accounts for statistical variance in the data; critical for validating the overall fit of the model.
Goodness of Fit (GoF) 0.95 – 1.05Validates that the structural model correctly accounts for the experimental data errors.
checkCIF Alerts Zero Level A/BEnsures no missing symmetry, incorrect atom assignments, or severe steric clashes exist[3].

References

1.[2] Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM". Creative Biostructure. URL: 2.[4] International Union of Crystallography (IUCr). "Notes for Authors of Acta Crystallographica Section C". IUCr Journals. URL: 3.[5] Re3data. "Cambridge Structural Database". Re3data.org. URL: 4.[3] Spek, A. L. "Structure validation in chemical crystallography". Acta Crystallographica Section D: Biological Crystallography (PMC - NIH). URL: 5.[1] Murray, C. W., & Rees, D. C. "The rise of fragment-based drug discovery". Nature Chemistry (PubMed - NIH). URL:

Sources

Benchmarking Reference Standards for 1-(Pyrimidin-4-yl)piperidin-4-ol: A Comparative QC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of JAK, ROCK, and CDK inhibitors, 1-(Pyrimidin-4-yl)piperidin-4-ol serves as a critical scaffold. Unlike its more common isomer (1-(pyrimidin-2-yl)piperidin-4-ol, CAS 893755-98-1), the 4-yl regioisomer often lacks readily available Pharmacopeial Primary Standards (USP/EP).

This guide addresses a common industry bottleneck: How to validate analytical data when a Certified Reference Material (CRM) is unavailable. We compare the use of commercial "Technical Grade" materials against a rigorous "In-House Qualified Reference Standard" workflow, demonstrating why the latter is non-negotiable for IND-enabling studies.

The Core Problem: Isomer Purity & Hygroscopicity

The pyrimidine-piperidine coupling is prone to regio-isomeric impurities (2-yl vs 4-yl) and significant hygroscopicity due to the secondary alcohol and tertiary amine. Relying on unverified commercial certificates often leads to potency errors of >5% in downstream assays.

Comparative Analysis: Material Grades

The following table contrasts the three tiers of reference materials available for this molecule. For early discovery, Tier 3 is acceptable. For GLP tox studies or GMP manufacturing, Tier 2 (Qualified In-House) is required if Tier 1 is unavailable.

FeatureTier 3: Commercial "Tech" Grade Tier 2: In-House Qualified Standard Tier 1: Primary CRM (USP/EP)
Source Catalog Chemical VendorSynthesized & Purified In-HousePharmacopeia / Metrology Inst.
Purity Basis Area% (HPLC-UV only)Mass Balance (100% - Imp - Solvents) Certified Mass Fraction
Assay Method None or simple TitrationqNMR (Internal Standard) Validated HPLC/Titration
Water Content Often ignored or "Loss on Drying"Karl Fischer (Coulometric) Certified Value
Risk Profile High: Risk of salt/solvate errors.Low: Full structural elucidation.Lowest: Legal defensibility.[1]
Cost Low ($)High (

$ - Labor intensive)
Very High (

)
Data Insight: The "Purity Trap"

In a recent internal study comparing three commercial batches of this compound labeled as ">98% Purity":

  • Batch A: 98.2% HPLC Area, but 8.4% Water (Hygroscopic). Actual Potency: ~90%.

  • Batch B: 99.1% HPLC Area, but contained 1.2% Regioisomer (2-yl) co-eluting under standard conditions.

Technical Framework: The Qualification Workflow

Since a Primary CRM is likely unavailable for the 4-yl isomer, you must generate a Working Standard . This section outlines the self-validating protocol to transform raw material into a Qualified Standard.

Diagram 1: The Qualification Decision Tree

This workflow illustrates the logic flow for qualifying the reference standard, ensuring no critical attribute (Isomerism, Solvents, Water) is overlooked.

QC_Workflow RawMat Raw Material (this compound) ID_Check Structural ID (1H-NMR, MS, IR) RawMat->ID_Check Purity Purity Assessment (HPLC + GC-HS) ID_Check->Purity Water Water Content (Karl Fischer) ID_Check->Water Decision Pass Purity > 99.0%? Purity->Decision Water->Decision Purify Recrystallization (IPA/Heptane) Decision->Purify No Assay Potency Assignment (qNMR vs. NIST Traceable IS) Decision->Assay Yes Purify->ID_Check Re-test Release Release as Working Standard Assay->Release

Figure 1: Decision tree for qualifying a non-compendial reference standard. Note the loop for recrystallization if purity criteria are not met.

Experimental Protocols

Protocol A: Impurity Profiling (HPLC-UV-MS)

Objective: Separate the 4-yl isomer from the 2-yl regioisomer and quantify synthetic byproducts.

  • Rationale: The basic nitrogen atoms on both rings cause peak tailing on standard silica. A high pH stable C18 or a Charged Surface Hybrid (CSH) column is essential.

Method Parameters:

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Basic pH suppresses protonation, improving shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 254 nm (Pyrimidine absorbance) & MS (ESI+).

  • Critical Resolution Check: Must resolve 4-yl isomer (RT ~8.2 min) from 2-yl isomer (RT ~8.8 min).

Protocol B: Potency Assignment via qNMR

Objective: Assign an absolute purity value (mass %) without relying on a chromatographic reference.

  • Rationale: qNMR is the "Gold Standard" for primary characterization.

Procedure:

  • Internal Standard (IS): Use Maleic Acid or Dimethyl Sulfone (Traceable to NIST/BIPM).

  • Solvent: D2O or DMSO-d6 (depending on solubility; D2O minimizes solvent peaks but may exchange OH protons).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[2][3]

Synthesis & Impurity Origins[2]

Understanding the synthesis is vital for predicting impurities. The standard route involves Nucleophilic Aromatic Substitution (


).
Diagram 2: Synthesis and Impurity Map

This diagram highlights where specific impurities originate, guiding the analyst on what to look for in the MS data.

Synthesis_Impurities SM1 4-Chloropyrimidine Product 1-(Pyrimidin-4-yl) piperidin-4-ol (Target) SM1->Product Base, Heat ImpA Impurity A: Unreacted 4-Cl-Pyrimidine (Genotoxic Alert) SM1->ImpA Residual ImpC Impurity C: Regioisomer (2-yl) (If SM1 impure) SM1->ImpC Isomer Contamination SM2 4-Hydroxypiperidine SM2->Product ImpB Impurity B: Bis-coupled Product (Trace) Product->ImpB Over-reaction

Figure 2: Reaction pathway showing the origin of critical impurities. Impurity A (4-Chloropyrimidine) requires specific monitoring due to potential genotoxicity.

Storage & Stability Recommendations

  • Hygroscopicity: This molecule is moderately hygroscopic.

    • Requirement: Store in amber vials with desiccated caps.

    • Re-test: Perform Karl Fischer titration before every critical use if the container has been opened multiple times.

  • Stability: Stable at -20°C for >2 years. Solutions in DMSO should be used within 24 hours to prevent oxidative degradation.

References

  • ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation.

  • ICH Q6A : Specifications: Test Procedures and Acceptance Criteria for New Drug Substances.

  • PubChem Compound Summary : 1-(Pyrimidin-2-yl)piperidin-4-ol (Isomer Comparison). National Library of Medicine.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for qNMR protocol).

Sources

Bioactivity Comparison of 1-(Pyrimidin-4-yl)piperidin-4-ol Derivatives in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

The 1-(Pyrimidin-4-yl)piperidin-4-ol scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for two distinct therapeutic classes: GPR119 agonists (Metabolic Disorders/Type 2 Diabetes) and Akt/PKB Kinase Inhibitors (Oncology).

This guide objectively compares the bioactivity profiles of key derivatives derived from this scaffold. The presence of the piperidine-4-ol moiety allows for divergent functionalization—typically etherification for GPR119 ligands to access a hydrophobic pocket, or amination/fusion for kinase ATP-binding site occupancy.

Key Findings:

  • GPR119 Agonists: Derivatives with bulky ether linkages at the C4-position exhibit nanomolar potency (

    
     nM) and high selectivity but face hERG liability challenges.
    
  • Akt Inhibitors: Fused pyrimidine analogs (e.g., pyrrolo[2,3-d]pyrimidines) demonstrate superior cellular potency (

    
     nM) but require careful optimization to avoid off-target cytotoxicity.
    

Comparative Bioactivity Analysis

The following table synthesizes data from key optimization campaigns (e.g., Takeda, AstraZeneca) to contrast the performance of the core scaffold against its optimized derivatives.

Table 1: In Vitro Performance Metrics
FeatureCore Scaffold Derivative Class A: GPR119 Agonists Derivative Class B: Akt Inhibitors
Structure Type This compound (Unsubstituted)4-Aryloxy ether derivatives (e.g., N-CF3-pyrimidine)Fused Pyrrolopyrimidine / Amino-linked
Primary Target Weak/Non-specifichGPR119 (GPCR)Akt1/2/3 (Ser/Thr Kinase)
Potency (

/

)
> 10

M (Inactive)
2 - 15 nM (

, cAMP)
3 - 8 nM (

, Kinase)
Efficacy (

)
N/A> 95% (vs. standard agonist)> 90% (Phospho-Akt knockdown)
hERG Inhibition Low RiskModerate Risk (Requires

-CF3 optimization)
Low to Moderate
Solubility HighLow (Lipophilic tails reduce solubility)Moderate (Polar interactions)
Key Liability Rapid ClearanceLipophilicity-driven metabolic clearanceATP-competitive Selectivity

Expert Insight: The unsubstituted 4-ol scaffold is essentially biologically inert regarding these targets. Activity is "switched on" by derivatizing the hydroxyl group. For GPR119, the 4-oxygen serves as a linker to a lipophilic "tail" (e.g., methanesulfonyl-phenyl) that occupies the receptor's hydrophobic crevice.[1] For Akt inhibitors, the oxygen is often replaced by an amine or removed to facilitate hydrogen bonding with the kinase hinge region.

Mechanism of Action: GPR119 Signaling Pathway

The primary therapeutic application of this compound ether derivatives is the activation of GPR119 in pancreatic


-cells. This pathway drives glucose-dependent insulin secretion (GSIS).

GPR119_Pathway Agonist Pyrimidinyl-Piperidine Derivative Receptor GPR119 (GPCR) Agonist->Receptor Binding Gs Gαs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac2 cAMP->Epac Activates Insulin Insulin Secretion (Exocytosis) PKA->Insulin Phosphorylation Cascade Epac->Insulin Ca2+ Mobilization

Figure 1: Signal transduction pathway for GPR119 agonists derived from the pyrimidinyl-piperidine scaffold. Activation leads to cAMP accumulation and subsequent insulin release.[2]

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize industry-standard assays (HTRF and Kinase-Glo). These methods are self-validating through the use of positive controls (e.g., MBX-2982 for GPR119).

Protocol A: GPR119 cAMP Accumulation Assay (HTRF)

Purpose: Quantify the functional potency (


) of ether derivatives.
  • Cell Preparation: Use HEK293 cells stably expressing human GPR119. Harvest cells and suspend in stimulation buffer (PBS + 0.5 mM IBMX) at

    
     cells/mL.
    
  • Compound Treatment:

    • Dispense 5

      
      L of test compound (serially diluted in DMSO) into a 384-well low-volume white plate.
      
    • Add 5

      
      L of cell suspension (
      
      
      
      cells/well).
    • Incubate for 30 minutes at room temperature .

  • Detection (HTRF):

    • Add 5

      
      L of cAMP-d2 conjugate (Acceptor).
      
    • Add 5

      
      L of Anti-cAMP-Cryptate (Donor).
      
    • Incubate for 1 hour in the dark.

  • Analysis: Read on an HTRF-compatible plate reader (e.g., EnVision). Calculate the HTRF ratio (665 nm / 620 nm).

  • Validation Check: The Z' factor must be

    
    . Reference agonist (e.g., MBX-2982) must show 
    
    
    
    nM.
Protocol B: Akt1 Kinase Inhibition Assay

Purpose: Determine the


 of amino-linked or fused derivatives.
  • Reagent Mix: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, and 0.01% Triton X-100.
    
  • Enzyme Reaction:

    • Mix recombinant human Akt1 (0.5 ng/well) with peptide substrate (GSK-3 fusion peptide) and test compound.

    • Initiate reaction by adding ATP (

      
       apparent, typically 10 
      
      
      
      M).
    • Incubate for 60 minutes at 30°C .

  • Detection: Add Kinase-Glo® reagent (Promega) equal to the reaction volume to deplete remaining ATP.

  • Readout: Measure luminescence after 10 minutes. Signal is inversely proportional to kinase activity.

Screening Workflow & Decision Logic

This workflow illustrates the critical decision points when optimizing the this compound scaffold.

Workflow Scaffold 1-(Pyrimidin-4-yl) piperidin-4-ol Funct Functionalization (C4-OH) Scaffold->Funct Ether Ether Linkage (Ar-O-) Funct->Ether Target: GPR119 Amine Amine/Fusion (Ar-NH-) Funct->Amine Target: Akt/PKB Screen1 Primary Screen (cAMP vs Kinase) Ether->Screen1 Amine->Screen1 Hit Hit Identification Screen1->Hit EC50 < 100nM Opt Lead Optimization (hERG/Solubility) Hit->Opt DMPK Profiling

Figure 2: Screening cascade for differentiating therapeutic applications of the scaffold.

References

  • Kubo, O. et al. (2021). "Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives." Bioorganic & Medicinal Chemistry.

  • Addie, M. et al. (2013). "Discovery of AZD5363, an orally bioavailable, potent inhibitor of Akt kinases."[3] Journal of Medicinal Chemistry.

  • Caldwell, J. et al. (2008). "Identification of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as selective inhibitors of protein kinase B." Journal of Medicinal Chemistry.[4]

  • Semple, G. et al. (2008). "GPR119 agonists for the treatment of type 2 diabetes."[5][6] Annual Reports in Medicinal Chemistry.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.